Product packaging for 1-Bromo-2-chloro-3,5-dinitrobenzene(Cat. No.:CAS No. 51796-81-7)

1-Bromo-2-chloro-3,5-dinitrobenzene

Cat. No.: B3065535
CAS No.: 51796-81-7
M. Wt: 281.45 g/mol
InChI Key: DWZNTFFZRWJFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-2-chloro-3,5-dinitrobenzene is a useful research compound. Its molecular formula is C6H2BrClN2O4 and its molecular weight is 281.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClN2O4 B3065535 1-Bromo-2-chloro-3,5-dinitrobenzene CAS No. 51796-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNTFFZRWJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336455
Record name 1-Bromo-2-chloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51796-81-7
Record name 1-Bromo-2-chloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 51796-81-7

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3,5-dinitrobenzene, a halogenated nitroaromatic compound. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related analogues to provide insights into its properties, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValue for this compoundAnalogous Compound Data
Molecular Formula C₆H₂BrClN₂O₄[1]-
Molecular Weight 281.45 g/mol [1]-
CAS Number 51796-81-7[1]-
Melting Point Not available1-Bromo-2,4-dinitrobenzene: 70 - 73 °C
Boiling Point Not available1-Bromo-2-chlorobenzene: 199-201 °C at 742 mmHg[2]
Solubility Not available1-Bromo-3,5-dinitrobenzene is slightly soluble in water.[3]
Appearance Not available1-Bromo-2,4-dinitrobenzene appears as a yellow crystalline solid.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A plausible synthetic route to this compound could involve the nitration of a suitable precursor such as 1-bromo-2-chlorobenzene. The strong electron-withdrawing nature of the nitro groups would necessitate harsh reaction conditions.

Experimental Protocol (Proposed):

  • Nitration of 1-Bromo-2-chlorobenzene: To a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 1-bromo-2-chlorobenzene with vigorous stirring. The reaction temperature should be carefully controlled. After the addition is complete, the mixture is heated to facilitate the dinitration. The reaction is then quenched by pouring it onto ice, and the crude product is isolated by filtration, washed with water, and purified by recrystallization.

Synthetic Pathway Proposed Synthesis of this compound 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene This compound This compound 1-Bromo-2-chlorobenzene->this compound Nitration HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->this compound SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition of Nucleophile product Substituted Product + X⁻ (Br⁻ or Cl⁻) intermediate->product Elimination of Leaving Group

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-3,5-dinitrobenzene is a halogenated and nitrated aromatic compound. Its structure, featuring two nitro groups and two different halogen atoms on a benzene ring, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This guide provides a summary of the available physicochemical properties, a proposed synthetic pathway, and an overview of its expected reactivity, which are crucial for its application in research and development.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. However, based on data for its isomer, 2-bromo-1-chloro-3,5-dinitro-benzene, and computational predictions, the following properties can be summarized.

PropertyValueSource
Molecular Formula C6H2BrClN2O4Synchem[1]
Molecular Weight 281.45 g/mol Synchem[1]
CAS Number 51796-81-7Synchem[1]
Computed LogP 3.96530ChemSrc[2]
Computed PSA 91.64 ŲChemSrc[2]
Physical State Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be poorly soluble in water, soluble in organic solventsInferred from related compounds[3]

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the nitration of a precursor.

Materials:

  • 1-Bromo-2-chloro-3-nitrobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 1-Bromo-2-chloro-3-nitrobenzene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly over crushed ice with stirring.

  • The solid product that precipitates out is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • The crude product is then washed with a saturated sodium bicarbonate solution to remove any remaining acid.

  • The product is dried, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).

Logical Workflow for the Proposed Synthesis:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A 1-Bromo-2-chloro-3-nitrobenzene D Mixing and Cooling (0-5 °C) A->D B Conc. H2SO4 B->D C Conc. HNO3 E Nitration (Addition of Nitrating Mixture) C->E D->E F Stirring at Room Temperature E->F G Quenching on Ice F->G H Filtration and Washing G->H I Neutralization (NaHCO3 wash) H->I J Drying and Recrystallization I->J K Final Product: This compound J->K

Proposed synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by the presence of two strong electron-withdrawing nitro groups. These groups activate the benzene ring towards nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the nitro groups are particularly activated. In this molecule, both the bromine and chlorine atoms are in positions activated by the nitro groups.

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The leaving group (in this case, bromide or chloride) is subsequently eliminated to yield the substituted product.

The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions can depend on the specific nucleophile and reaction conditions. Generally, the C-Br bond is weaker than the C-Cl bond and bromide is a better leaving group. However, the exact regioselectivity of a substitution reaction on this molecule would need to be determined experimentally.

This reactivity makes this compound a useful building block for introducing a substituted dinitrophenyl moiety into a target molecule. In drug development, such intermediates are valuable for constructing complex molecular architectures. The dinitrophenyl group can be a key pharmacophore or can be further modified, for example, by reduction of the nitro groups to amines, which can then be derivatized.

Signaling Pathway Diagram of Nucleophilic Aromatic Substitution (SNAr):

G A 1-Bromo-2-chloro- 3,5-dinitrobenzene C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Attack of Nucleophile B Nucleophile (Nu-) B->C D Substituted Product C->D Elimination of Leaving Group E Leaving Group (X-) C->E

General mechanism of nucleophilic aromatic substitution.

Conclusion

This compound is a halogenated nitroaromatic compound with potential as a synthetic intermediate. While detailed experimental data on its physicochemical properties are limited, its reactivity can be predicted based on the principles of nucleophilic aromatic substitution. The proposed synthetic route provides a starting point for its preparation in a laboratory setting. Further research is needed to fully characterize this compound and explore its applications in the synthesis of novel bioactive molecules for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene. Due to the limited availability of experimental data for this specific isomer, information for the closely related isomer, 5-Bromo-2-chloro-1,3-dinitrobenzene, is also included for comparative purposes.

Molecular Structure and Identification

This compound is a substituted aromatic compound with the molecular formula C₆H₂BrClN₂O₄.[1] Its structure consists of a benzene ring functionalized with one bromine atom, one chlorine atom, and two nitro groups. The substituents are arranged to give the 1-bromo-2-chloro-3,5-dinitro substitution pattern.

Table 1: Chemical Identifiers for this compound and its Isomer

IdentifierThis compound5-Bromo-2-chloro-1,3-dinitrobenzene
CAS Number 51796-81-7[1]51796-82-8[2][3]
Molecular Formula C₆H₂BrClN₂O₄[1]C₆H₂BrClN₂O₄[2]
Molecular Weight 281.45 g/mol [1]281.45 g/mol [2]
IUPAC Name This compound5-Bromo-2-chloro-1,3-dinitrobenzene[2]
PubChem CID Not available21320422[2]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 5-Bromo-2-chloro-1,3-dinitrobenzene

PropertyValueSource
Molecular Weight 281.45 g/mol PubChem[2]
XLogP3 3.7PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 279.88865 DaPubChem[2]
Monoisotopic Mass 279.88865 DaPubChem[2]
Topological Polar Surface Area 91.6 ŲPubChem[2]
Heavy Atom Count 14PubChem[2]
Formal Charge 0PubChem[2]
Complexity 229PubChem[2]

Proposed Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the halogenation and nitration of aromatic compounds. A potential starting material for this synthesis is 1-bromo-2-chlorobenzene. The synthesis would likely proceed via a two-step nitration process.

Proposed Synthesis Workflow

The logical synthesis would involve the nitration of 1-bromo-2-chlorobenzene. The bromine and chlorine atoms are ortho, para-directing deactivators. Therefore, the first nitration is expected to occur at the positions para to the halogens. Subsequent nitration under more forcing conditions would introduce the second nitro group.

Synthesis_Workflow A 1-Bromo-2-chlorobenzene C Mononitration A->C B Nitrating Mixture (HNO3, H2SO4) B->C D Mixture of mononitrated products (e.g., 1-Bromo-2-chloro-4-nitrobenzene) C->D E Further Nitration (Fuming HNO3, H2SO4) D->E F This compound E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: General Procedure for Nitration of a Halogenated Benzene

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Materials:

  • 1-Bromo-2-chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid

  • Ice

  • Deionized water

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Ethanol or other suitable solvent for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • First Nitration:

    • In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 1-bromo-2-chlorobenzene to the cooled sulfuric acid while stirring.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-2-chlorobenzene in sulfuric acid, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete mononitration.

    • Carefully pour the reaction mixture over crushed ice to precipitate the crude mononitrated product.

    • Filter the precipitate, wash with cold water, and then with a 5% sodium bicarbonate solution to neutralize any remaining acid. Wash again with water.

    • Dry the crude product.

  • Second Nitration:

    • To a clean, dry round-bottom flask, add the dried mononitrated product.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid.

    • Add fuming nitric acid dropwise to the cooled and stirred mixture, maintaining a low temperature.

    • After the addition, the reaction mixture may be slowly warmed to a specific temperature and held for a period to drive the second nitration to completion.

    • The reaction is quenched by pouring the mixture onto ice.

  • Purification:

    • The precipitated crude this compound is collected by filtration.

    • The solid is washed thoroughly with water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure compound.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Melting Point: Determination of the melting point range.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C-Br, C-Cl, NO₂).

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Halogenated nitroaromatic compounds can exhibit a range of biological activities, and further research would be required to elucidate any potential pharmacological effects of this specific molecule.

Conclusion

This compound is a distinct chemical entity for which detailed experimental data remains scarce. This guide provides the foundational chemical information available, along with a scientifically sound, proposed synthetic pathway. Researchers interested in this molecule will need to undertake its synthesis and full experimental characterization to explore its properties and potential applications. The provided protocols for synthesis and characterization of similar compounds can serve as a valuable starting point for such investigations.

References

Solubility Profile of 1-Bromo-2-chloro-3,5-dinitrobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-chloro-3,5-dinitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility behavior based on structurally similar molecules and provides detailed, standardized experimental protocols for its empirical determination. The methodologies described herein are essential for researchers and professionals in drug development and materials science who require precise solubility data for process optimization, formulation, and quality control. This guide includes illustrative data tables, in-depth experimental procedures, and a visual representation of the solubility determination workflow to facilitate practical application in a laboratory setting.

Introduction

This compound is a halogenated nitroaromatic compound of significant interest in organic synthesis, serving as a versatile building block for the preparation of more complex molecules, including pharmaceutical intermediates and dyestuffs. The solubility of this compound in various organic solvents is a critical physical property that influences reaction kinetics, purification strategies such as crystallization, and the formulation of commercial products. Understanding and accurately measuring its solubility is paramount for the efficient design and scale-up of chemical processes.

This guide addresses the current gap in specific quantitative solubility data for this compound. It offers a detailed framework for researchers to determine these values in their own laboratories using established and reliable methods.

Expected Solubility Profile

Based on the chemical structure of this compound, which features a nonpolar aromatic ring substituted with polar nitro groups and moderately polar halogen atoms, a general solubility profile can be predicted. It is anticipated to exhibit low solubility in water and good to excellent solubility in a range of common organic solvents. The polar nitro groups contribute to interactions with polar organic solvents, while the overall aromatic character allows for dissolution in less polar media.

Illustrative Solubility Data

The following table presents an illustrative example of the expected solubility of this compound in various organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are estimations based on the known solubility of structurally related dinitrobenzene derivatives and should be confirmed by experimental measurement.

Solvent NameSolvent TypeExpected Solubility ( g/100 mL)
AcetonePolar Aprotic> 10
AcetonitrilePolar Aprotic5 - 10
ChloroformNonpolar> 10
DichloromethaneNonpolar> 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20
EthanolPolar Protic1 - 5
Ethyl AcetateModerately Polar5 - 10
HexaneNonpolar< 0.1
MethanolPolar Protic0.5 - 2
Tetrahydrofuran (THF)Polar Aprotic> 10
TolueneNonpolar1 - 5
WaterPolar Protic< 0.01

Disclaimer: The data in this table is for illustrative purposes only and has not been determined experimentally for this compound. Researchers must perform their own experiments to obtain accurate solubility data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental procedures. The following are detailed protocols for two common and reliable methods for quantitative solubility measurement of a solid compound like this compound in organic solvents.

Thermodynamic Solubility Determination via the Shake-Flask Method with UV-Vis Spectrophotometry

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps (e.g., 10 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

  • Generation of the Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.

    • Plot a graph of absorbance versus concentration to generate a Beer-Lambert law calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to sediment.[1]

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The filter must be chemically compatible with the solvent.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and absolute technique that relies on the direct measurement of the mass of the dissolved solute.[2][3]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Filtration apparatus (e.g., filter paper and funnel, or syringe filters)

  • Pre-weighed, oven-safe evaporating dishes or beakers

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Follow steps 3 and 4 from the Shake-Flask Method (Section 3.1) to prepare a saturated solution and allow it to reach equilibrium.

  • Sample Collection and Filtration:

    • After equilibration and sedimentation, carefully decant or filter a known volume or mass of the clear supernatant into a pre-weighed evaporating dish. Ensure that no solid particles are transferred.

  • Solvent Evaporation:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The temperature should be below the boiling point of the solute and any potential decomposition temperature. For volatile solvents, a fume hood at room temperature may be sufficient.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.[2]

  • Calculation:

    • Subtract the initial mass of the empty evaporating dish from the final constant mass to determine the mass of the dissolved solute.

    • The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Solubility_Workflow prep_standards Prepare Standard Solutions (Known Concentrations) gen_cal_curve Generate Calibration Curve (UV-Vis Spectrophotometry) prep_standards->gen_cal_curve analyze Analyze Sample (e.g., UV-Vis, Gravimetric) gen_cal_curve->analyze Provides Quantification Method prep_sat_sol Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate (Shake at Constant Temp.) prep_sat_sol->equilibrate sediment Sedimentation (Allow Solids to Settle) equilibrate->sediment sample Sample and Filter Supernatant sediment->sample sample->analyze calculate Calculate Solubility analyze->calculate report Report Solubility Data (e.g., g/100mL at Temp.) calculate->report

Caption: General workflow for solubility determination.

Conclusion

References

In-depth Technical Guide: Physicochemical Properties of Halogenated Dinitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Given the absence of data for the requested compound, this guide presents a detailed analysis of a closely related and well-characterized analogue: 1-Bromo-3,5-dinitrobenzene . This compound shares key structural motifs with the target molecule, namely a halogenated dinitro-substituted benzene ring, making its physicochemical properties and synthetic methodologies of significant interest to researchers working with this class of compounds.

Physicochemical Data for 1-Bromo-3,5-dinitrobenzene

The quantitative data for 1-Bromo-3,5-dinitrobenzene is summarized in the table below for clarity and ease of comparison.

PropertyValueSource
Melting Point 77 °C[1]
Boiling Point 309.3 ± 22.0 °C (Predicted)

Experimental Protocols

Synthesis of 1-Bromo-3,5-dinitrobenzene via the Hunsdiecker Reaction

A documented method for the preparation of 1-bromo-3,5-dinitrobenzene is through the Hunsdiecker reaction, which involves the reaction of a silver carboxylate with bromine.[1]

Materials:

  • Silver 3,5-dinitrobenzoate

  • Bromine

  • Carbon tetrachloride (reagent grade)

  • Sodium bisulfite solution

  • Sodium carbonate solution

  • Calcium chloride

  • Ligroin

Procedure:

  • Silver 3,5-dinitrobenzoate is prepared from 3,5-dinitrobenzoic acid and silver nitrate. The resulting salt is dried thoroughly at 70°C for at least two days.[1]

  • In a flask equipped with a reflux condenser, silver 3,5-dinitrobenzoate is suspended in carbon tetrachloride.[1]

  • A stoichiometric amount of bromine is added to the suspension.[1]

  • The mixture is heated to reflux under anhydrous conditions. The reaction can be monitored by the disappearance of the bromine color.[1]

  • Upon completion, the reaction mixture is cooled and filtered to remove the silver bromide precipitate.[1]

  • The filtrate is washed sequentially with sodium bisulfite solution (to remove excess bromine), sodium carbonate solution (to remove any acidic byproducts), and water until neutral.[1]

  • The organic layer is dried over anhydrous calcium chloride.[1]

  • The solvent is removed by distillation, and the crude product is obtained.[1]

  • The crude 1-bromo-3,5-dinitrobenzene can be purified by recrystallization from ligroin to yield a crystalline solid.[1]

Determination of Melting Point

The melting point of the purified 1-bromo-3,5-dinitrobenzene was determined using a Kofler Hot Stage apparatus.[1] This method involves placing a small sample of the crystalline material on a heated stage and observing the temperature at which the solid-to-liquid phase transition occurs under a microscope.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of 1-Bromo-3,5-dinitrobenzene as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Silver 3,5-dinitrobenzoate + Bromine in CCl4 reflux Reflux Reaction (Hunsdiecker Reaction) start->reflux filter Filter to remove AgBr reflux->filter wash_bisulfite Wash with NaHSO3 filter->wash_bisulfite wash_carbonate Wash with Na2CO3 wash_bisulfite->wash_carbonate wash_water Wash with Water wash_carbonate->wash_water dry Dry over CaCl2 wash_water->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ligroin evaporate->recrystallize end_product Pure 1-Bromo-3,5-dinitrobenzene recrystallize->end_product

Caption: Workflow for the synthesis and purification of 1-Bromo-3,5-dinitrobenzene.

Conclusion

While the specific melting and boiling points for 1-Bromo-2-chloro-3,5-dinitrobenzene are not documented in readily accessible literature, the data and experimental protocols for the closely related compound, 1-Bromo-3,5-dinitrobenzene, provide a valuable reference for researchers in the field. The synthetic methodology presented is a standard procedure for this class of compounds and can likely be adapted for the synthesis of other halogenated dinitroaromatics. It is recommended that any future synthesis of this compound include a thorough characterization of its physical properties, including melting and boiling points, to contribute to the body of scientific knowledge.

References

1-Bromo-2-chloro-3,5-dinitrobenzene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available safety and handling information for 1-Bromo-2-chloro-3,5-dinitrobenzene (CAS No. 51796-81-7). A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. The information herein is based on the chemical's structure and data from closely related compounds. Researchers, scientists, and drug development professionals should exercise extreme caution and, whenever possible, obtain a substance-specific SDS from the manufacturer or supplier before handling this chemical.

Introduction

This compound is a halogenated and nitrated aromatic compound. Its structure, featuring nitro groups and halogen substituents, suggests that it is likely a reactive and toxic substance. This guide provides a detailed overview of its known properties, potential hazards, and recommended safety precautions.

Chemical and Physical Properties

Limited experimental data is available for this compound. The known physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₂BrClN₂O₄[1]
Molecular Weight 280.45 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point 61-62 °C[1]
CAS Number 51796-81-7[1]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the hazards associated with similar dinitrated aromatic compounds, the following classifications are anticipated.

Hazard ClassAnticipated CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4Toxic or Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 or 4Toxic or Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation

Dinitroaromatic compounds are also often associated with risks of methemoglobinemia and may be explosive under certain conditions (e.g., heat, shock, or friction).

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not available in the public domain. The synthesis of this compound has been reported via the bromination of 1-chloro-2,4-dinitrobenzene.[1] The reaction was conducted at 60°C for 2 hours, followed by recrystallization from petroleum ether.[1]

Safety and Handling Precautions

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Due to the potential for high dermal toxicity, consider double-gloving.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Assess Task Assess Task-Specific Risks (e.g., weighing, dissolution) Eye Protection Chemical Safety Goggles (or Face Shield) Assess Task->Eye Protection Always Required Hand Protection Chemically Resistant Gloves (e.g., Nitrile) Assess Task->Hand Protection Always Required Body Protection Laboratory Coat Assess Task->Body Protection Always Required Respiratory Protection Respirator (if dust/aerosol risk) Assess Task->Respiratory Protection Risk-Dependent

Figure 1. Personal Protective Equipment (PPE) selection workflow.
Handling

  • Avoid all direct contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Avoid the formation of dust and aerosols.

  • Keep the compound away from heat, sparks, and open flames.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

  • Store in a locked cabinet or other secure location.

Emergency Procedures

First-Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency_Response cluster_actions Immediate Actions Exposure Event Exposure Event Eye Contact Eye Contact: Flush with water for 15 min Exposure Event->Eye Contact Skin Contact Skin Contact: Wash with soap and water Exposure Event->Skin Contact Inhalation Inhalation: Move to fresh air Exposure Event->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure Event->Ingestion Seek Medical Attention Seek Immediate Medical Attention Eye Contact->Seek Medical Attention Skin Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention

Figure 2. First-aid response to exposure.
Fire-Fighting Measures

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific hazards: May emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride under fire conditions. Dinitroaromatic compounds may be explosive.

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Avoid generating dust.

  • Carefully sweep up the spilled material and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.

Conclusion

This compound is a chemical that requires careful handling due to its potential for high toxicity and reactivity. All personnel should be thoroughly trained in the proper handling and emergency procedures before working with this compound. Adherence to the safety precautions outlined in this guide is essential to minimize risk. It is imperative to obtain a manufacturer-specific Safety Data Sheet for the most accurate and comprehensive safety information.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characteristics of 1-Bromo-2-chloro-3,5-dinitrobenzene. Extensive searches of scientific databases and chemical literature indicate that experimental spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for this specific compound are not publicly available at present. However, based on the known spectroscopic data of closely related isomers, a detailed predictive analysis of the expected spectral features can be provided. This guide also includes generalized experimental protocols for the acquisition of such data and a logical workflow for spectroscopic analysis.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₆H₂BrClN₂O₄Synchem
Molecular Weight 281.45 g/mol Synchem
CAS Number 51796-81-7Synchem

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of its structural analogues.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro groups and the characteristic bands of the substituted benzene ring.

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak to MediumAromatic C-H stretch
~1600 - 1585MediumAromatic C=C stretch
~1550 - 1530StrongAsymmetric NO₂ stretch
~1475MediumAromatic C=C stretch
~1360 - 1340StrongSymmetric NO₂ stretch
~1100 - 1000MediumC-Cl stretch
~900 - 850StrongC-H out-of-plane bending (isolated H)
~750 - 700StrongC-Br stretch

Analysis of Related Compounds:

  • 1-Bromo-2,4-dinitrobenzene: Shows strong NO₂ peaks around 1530 cm⁻¹ and 1345 cm⁻¹.

  • 1-Chloro-3-nitrobenzene: Exhibits a strong NO₂ asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the substitution pattern of the aromatic ring. The two nitro groups will significantly deshield the adjacent protons.

¹H NMR Spectroscopy

The molecule has two aromatic protons. Due to their positions, they are expected to appear as distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~8.8 - 9.0d
H-6~8.6 - 8.8d

These predictions are for a spectrum recorded in CDCl₃. The exact chemical shifts and coupling constants would depend on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals for the aromatic carbons. The carbons attached to the nitro groups will be significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Br)~118 - 122
C-2 (C-Cl)~130 - 134
C-3 (C-NO₂)~148 - 152
C-4~125 - 129
C-5 (C-NO₂)~148 - 152
C-6~120 - 124
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and isotopic distribution. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (relative abundance)Description
[M]⁺279 (100%), 281 (127%), 283 (31%)Molecular ion with isotopes of Br and Cl
[M-NO₂]⁺233, 235, 237Loss of a nitro group
[M-Br]⁺200, 202Loss of the bromine atom
[M-Cl]⁺244, 246Loss of the chlorine atom

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized by "shimming."

    • The NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is set up with appropriate parameters (pulse sequence, number of scans, relaxation delay).

    • The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the NMR spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Introduction:

    • The sample is introduced into the mass spectrometer. For volatile compounds, this can be via a gas chromatograph (GC-MS). For less volatile solids, direct infusion or a solids probe can be used.

  • Ionization:

    • The sample molecules are ionized. Electron Ionization (EI) is a common method that can cause fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Unknown Compound Prep_IR Prepare for IR (e.g., KBr pellet) Sample->Prep_IR Prep_NMR Prepare for NMR (dissolve in CDCl₃) Sample->Prep_NMR Prep_MS Prepare for MS (dissolve/vaporize) Sample->Prep_MS Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS IR_Spectrum IR Spectrum (Functional Groups) Acquire_IR->IR_Spectrum NMR_Spectrum NMR Spectrum (Connectivity, Environment) Acquire_NMR->NMR_Spectrum MS_Spectrum Mass Spectrum (Molecular Weight, Formula) Acquire_MS->MS_Spectrum Combined_Analysis Combined Spectroscopic Data Interpretation IR_Spectrum->Combined_Analysis NMR_Spectrum->Combined_Analysis MS_Spectrum->Combined_Analysis Structure Structure Elucidation Combined_Analysis->Structure

A Technical Guide to 1-Bromo-2-chloro-3,5-dinitrobenzene: Commercial Availability, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3,5-dinitrobenzene (CAS No. 51796-81-7), a halogenated and nitrated aromatic compound. Due to the limited availability of detailed public information on this specific molecule, this document compiles existing data, infers properties and reactivity based on structurally similar compounds, and proposes a viable synthetic pathway. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may be interested in utilizing this compound as a chemical intermediate.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the currently known commercial source. Researchers are advised to contact the supplier directly for the most up-to-date information on availability and pricing.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Notes
Synchem51796-81-795%C₆H₂BrClN₂O₄281.45Available on request.[1]

Physicochemical Properties

Property1,2-Dinitrobenzene1,3-Dinitrobenzene1,4-DinitrobenzeneThis compound (Predicted)
Molecular Formula C₆H₄N₂O₄C₆H₄N₂O₄C₆H₄N₂O₄C₆H₂BrClN₂O₄
Molar Mass ( g/mol ) 168.11168.11168.11281.45
Melting Point (°C) 11889.6174Likely a solid with a relatively high melting point.
Boiling Point (°C) 318297299Expected to be higher than dinitrobenzene isomers.
Density (g/cm³) 1.565 (17 °C)1.575 (18 °C)1.625 (18 °C)Expected to be higher than dinitrobenzene isomers.
Solubility in water InsolubleInsolubleInsolubleExpected to be insoluble in water.

Data for dinitrobenzene isomers sourced from Wikipedia and PubChem.[2][3][4][5]

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, a plausible and efficient synthesis can be proposed based on established organic chemistry principles, specifically the electrophilic aromatic substitution (nitration) of a suitable precursor. The logical precursor for this synthesis is 1-bromo-2-chlorobenzene. The proposed synthesis is a two-step process:

  • Synthesis of 1-Bromo-2-chlorobenzene from o-Chloroaniline: This is a well-documented Sandmeyer reaction.[6]

  • Dinitration of 1-Bromo-2-chlorobenzene: This step involves the nitration of the synthesized precursor. The directing effects of the existing bromo and chloro substituents will influence the position of the incoming nitro groups.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-chlorobenzene

This procedure is adapted from established methods for the synthesis of halobenzenes from anilines.[6]

  • Materials:

    • o-Chloroaniline

    • 48% Hydrobromic acid (HBr)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 5% Sodium hydroxide (NaOH) solution

    • Calcium chloride (CaCl₂)

    • Ice

  • Procedure:

    • In a flask, cool a mixture of o-chloroaniline and 48% hydrobromic acid to 0°C using an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite to the mixture while maintaining the temperature below 10°C. This will form the diazonium salt.

    • In a separate flask, heat a mixture of copper(I) bromide and 48% hydrobromic acid to boiling.

    • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. The 1-bromo-2-chlorobenzene will begin to distill.

    • After the addition is complete, perform steam distillation to isolate the crude product.

    • Separate the organic layer and wash it sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.

    • Dry the product over anhydrous calcium chloride and then purify by distillation.

Step 2: Dinitration of 1-Bromo-2-chlorobenzene

This proposed procedure is based on standard nitration methods for halogenated benzenes.

  • Materials:

    • 1-Bromo-2-chlorobenzene (from Step 1)

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

  • Procedure:

    • In a flask, prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid, while cooling the mixture in an ice bath.

    • Slowly add 1-bromo-2-chlorobenzene to the cold nitrating mixture dropwise with constant stirring. The temperature should be carefully controlled and maintained below 10°C to prevent side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture over crushed ice. The solid product, this compound, will precipitate out.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Potential Applications

While specific applications for this compound are not documented, its structural motifs suggest its potential utility as a versatile intermediate in the synthesis of more complex molecules. Related bromo- and dinitro-substituted benzenes are known to be important building blocks in several industries.[7][8]

  • Pharmaceuticals: The presence of multiple reactive sites (two nitro groups and two different halogen atoms) allows for selective functionalization, making it a potential precursor for the synthesis of novel pharmaceutical compounds.

  • Agrochemicals: Halogenated and nitrated aromatic compounds are common scaffolds in a variety of herbicides, fungicides, and pesticides. This compound could serve as a starting material for new agrochemicals.

  • Dyestuffs: The dinitroaromatic core is a chromophore, and the reactive halogen atoms provide handles for attaching the molecule to fabrics or for further color modification, suggesting its potential use in the synthesis of new dyes.

Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS 51796-81-7) is not publicly available. However, based on the known hazards of structurally similar compounds such as 1-chloro-2,4-dinitrobenzene and 1-bromo-3,5-dinitrobenzene, the following hazards can be anticipated.[9][10][11] This information should be used for preliminary hazard assessment only, and a comprehensive risk assessment should be conducted before handling this compound.

Hazard CategoryAnticipated Hazard
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][12]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[7][11]
Eye Damage/Irritation Causes serious eye irritation.[7][11]
Respiratory Hazard May cause respiratory irritation.[7]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[9]

Handling Recommendations:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from o-chloroaniline.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Dinitration A o-Chloroaniline B Diazotization (NaNO₂, HBr, 0-10°C) A->B 1. C Sandmeyer Reaction (CuBr, HBr, heat) B->C 2. D 1-Bromo-2-chlorobenzene C->D 3. Purification E 1-Bromo-2-chlorobenzene F Nitration (HNO₃, H₂SO₄, <10°C) E->F 4. G This compound F->G 5. Purification

Caption: Proposed two-step synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-bromo-2-chloro-3,5-dinitrobenzene, a highly functionalized aromatic compound that can serve as a versatile building block in medicinal chemistry and materials science. The synthetic route starts from the commercially available 2-chloro-3,5-dinitroaniline and proceeds via a two-step diazotization and Sandmeyer reaction sequence.

Chemical Pathway Overview

The synthesis involves the conversion of the amino group of 2-chloro-3,5-dinitroaniline into a diazonium salt, which is a versatile intermediate. This is followed by a copper(I) bromide-catalyzed Sandmeyer reaction to replace the diazonium group with a bromine atom, yielding the desired product.[1][2][3] The presence of electron-withdrawing nitro groups can influence the reactivity of the aniline precursor, necessitating careful control of reaction conditions.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
2-Chloro-3,5-dinitroanilineC₆H₄ClN₃O₄217.57-88140-44-7
Sodium NitriteNaNO₂69.00White or yellowish solid7632-00-0
Hydrobromic Acid (48%)HBr80.91Colorless to pale yellow liquid10035-10-6
Copper(I) BromideCuBr143.45White powder or crystals7787-70-4
This compoundC₆H₂BrClN₂O₄281.45-51796-81-7

Table 2: Typical Reaction Parameters

StepParameterValue/RangeNotes
Diazotization Temperature0 - 5 °CCrucial to maintain low temperature to prevent decomposition of the diazonium salt.
Reactant Mole Ratio1.0 : 1.1 (Aniline : NaNO₂)A slight excess of sodium nitrite is typically used.
AcidHydrobromic Acid (48%)Provides the acidic medium and the bromide counter-ion.
Reaction Time30 - 60 minutesMonitor for the absence of the starting aniline.
Sandmeyer Reaction Temperature60 - 70 °CThe diazonium salt solution is typically added to a heated solution of the copper catalyst.[4]
CatalystCopper(I) BromideA stoichiometric amount is often used for better reactivity.[3]
Reaction Time1 - 2 hoursCompletion can be monitored by the cessation of nitrogen gas evolution.
Expected Yield60 - 80%Yields can vary depending on the purity of reactants and adherence to the protocol.

Experimental Protocols

Safety Precautions: This synthesis involves the use of corrosive acids, and potentially unstable diazonium salts. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Diazonium salts can be explosive when dry and should be kept in solution and used immediately.

Part 1: Diazotization of 2-Chloro-3,5-dinitroaniline

This protocol is adapted from general diazotization procedures for substituted anilines.[4][5]

Materials:

  • 2-Chloro-3,5-dinitroaniline (1.0 eq)

  • 48% Hydrobromic acid (HBr) (approx. 5-6 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-3,5-dinitroaniline.

  • Carefully add 48% hydrobromic acid to the flask. The amount of acid should be sufficient to create a stirrable slurry.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water to prepare a concentrated aqueous solution.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension from the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, yellowish solution of 2-chloro-3,5-dinitrobenzenediazonium bromide.

  • Keep the diazonium salt solution in the ice bath and proceed immediately to the next step. Do not isolate the diazonium salt.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol is based on established Sandmeyer reaction procedures.[1][3][4]

Materials:

  • 2-Chloro-3,5-dinitrobenzenediazonium bromide solution (from Part 1)

  • Copper(I) bromide (CuBr) (1.0 - 1.2 eq)

  • 48% Hydrobromic acid (HBr) (approx. 1-2 eq)

Procedure:

  • In a separate large, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

  • Heat the copper(I) bromide solution to 60-70 °C using a heating mantle.

  • Slowly and carefully add the cold diazonium salt solution (from Part 1) dropwise to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a steady evolution of gas and to keep the reaction temperature within the desired range.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • The crude product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration. If the product is oily, extract the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the collected solid or the organic extract with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Visualizations

Signaling Pathway and Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Chloro-3,5-dinitroaniline C Diazonium Salt Formation (0-5 °C) A->C B NaNO2, HBr (aq) B->C E Addition of Diazonium Salt Nitrogen Gas Evolution C->E D CuBr, HBr (60-70 °C) D->E F Extraction / Filtration E->F G Washing & Drying F->G H Recrystallization G->H I This compound H->I

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Multi-step Synthesis of Polyhalogenated Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyhalogenated nitrobenzene derivatives are crucial intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, dyes, and high-performance materials. Their utility stems from the presence of multiple reactive sites: the nitro group, which can be reduced to an amine, and the halogen substituents, which can be replaced via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack, a duality that is key to their synthetic versatility.[1][2] This document provides detailed protocols for the multi-step synthesis of these compounds through common pathways like electrophilic nitration of halogenated benzenes and subsequent nucleophilic substitution.

Section 1: Synthesis via Electrophilic Aromatic Substitution

The most direct route to polyhalogenated nitrobenzenes involves the electrophilic nitration of a pre-halogenated benzene ring. The halogen atoms are deactivating but ortho-, para-directing, while the strong deactivation from subsequently added nitro groups requires increasingly harsh reaction conditions for further nitration.[3][4]

Protocol 1: Synthesis of 1,5-Dichloro-2,4-dinitrobenzene

This protocol details the dinitration of m-dichlorobenzene using a mixture of potassium nitrate and concentrated sulfuric acid.[5]

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a suitable reaction vessel, dissolve 140 g (1.386 moles) of potassium nitrate in 500 ml of concentrated sulfuric acid with efficient stirring.

  • Addition of Substrate: To the well-stirred nitrating mixture, add 100.0 g (0.680 mole) of m-dichlorobenzene in a single portion.

  • Reaction: The reaction is exothermic, and the temperature will rise to 135–140°C before slowly dropping. Maintain the stirred mixture at a temperature of 120–135°C for one hour.[5]

  • Work-up and Isolation: Cool the reaction mixture to approximately 90°C and carefully pour it over 1.5 kg of crushed ice.

  • Purification: Collect the precipitated solid product by suction filtration. Dissolve the crude product in approximately 1 L of boiling 95% ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to crystallize in a refrigerator at around 0°C.

  • Final Product: Collect the resulting yellow needles by filtration. The expected yield is 112–115 g (70–71.5%) with a melting point of 103–104°C.[5]

Protocol 2: Synthesis of 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)

This protocol describes the exhaustive nitration of 1,3,5-trichlorobenzene (TCB) under severe conditions to produce TCTNB, a key intermediate for the synthesis of the energetic material 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[6][7]

Experimental Protocol:

  • Preparation of Nitrating Mixture: Prepare a potent nitrating mixture using an excess of 90-95% nitric acid and 25-30% oleum (fuming sulfuric acid).[7]

  • Reaction: Add 1,3,5-trichlorobenzene to the nitrating mixture. Heat the reaction to 150°C with vigorous stirring for 2.5 hours. These severe conditions are necessary to introduce the third nitro group onto the highly deactivated ring.[7]

  • Work-up and Isolation: After the reaction is complete, quench the mixture by carefully pouring it into water.

  • Final Product: Isolate the precipitated product by filtration. The reported yield is 91% with a purity of 89%.[7]

Section 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Polyhalogenated nitrobenzenes are highly activated towards SNAr reactions. The nitro groups, particularly when positioned ortho or para to a halogen, stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the halide by a nucleophile.[1][2] This pathway is essential for introducing amine, ether, and other functional groups.

Protocol 3: Synthesis of 1,5-Diamino-2,4-dinitrobenzene

This protocol details the ammonolysis of 1,5-dichloro-2,4-dinitrobenzene, where ammonia acts as the nucleophile to displace the chlorine atoms.[5]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 60.0 g (0.253 mole) of 1,5-dichloro-2,4-dinitrobenzene in 400 ml of technical-grade ethylene glycol in a suitable reaction vessel. Heat the solution to 140°C with vigorous stirring.

  • Addition of Nucleophile: Bubble ammonia gas from a cylinder into the hot solution at a rate where the gas is readily absorbed. The solution color will change from yellow to orange and then to a deep red within 30 minutes.[5]

  • Reaction: Continue bubbling a slow stream of ammonia through the mixture. An orange crystalline precipitate will begin to form approximately one hour into the reaction. Continue heating and bubbling ammonia for an additional 2 hours.[5]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Collect the solid product by suction filtration.

  • Purification: Wash the finely divided orange-brown crystals with boiling water, followed by boiling ethanol, to remove impurities.

  • Final Product: Dry the product. The expected yield is 44–48 g (88–95.5%) of a solid with a melting point of 300°C (sublimation).[5]

Section 3: Quantitative Data Summary

The following tables summarize the key quantitative data from the detailed protocols for easy comparison.

Table 1: Electrophilic Nitration Reactions

Reaction Starting Material Key Reagents Conditions Product Yield (%) M.P. (°C) Citation
Dinitration m-Dichlorobenzene KNO₃, H₂SO₄ 120-135°C, 1 hr 1,5-Dichloro-2,4-dinitrobenzene 70-71.5 103-104 [5]

| Trinitration | 1,3,5-Trichlorobenzene | HNO₃ (90-95%), Oleum (25-30%) | 150°C, 2.5 hr | 1,3,5-Trichloro-2,4,6-trinitrobenzene | 91 | 129.5 |[7][8] |

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reaction

Reaction Starting Material Key Reagents Conditions Product Yield (%) M.P. (°C) Citation

| Diamination | 1,5-Dichloro-2,4-dinitrobenzene | NH₃ (gas), Ethylene Glycol | 140°C, ~3 hr | 1,5-Diamino-2,4-dinitrobenzene | 88-95.5 | 300 (subl.) |[5] |

Section 4: Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the synthetic strategies.

G cluster_0 General Synthetic Workflow A Halogenated Benzene B Polyhalogenated Nitrobenzene (Intermediate) A->B Electrophilic Nitration C Further Nitrated Product B->C Further Nitration (Harsh Conditions) D S(N)Ar Product (e.g., Amino-derivative) B->D Nucleophilic Aromatic Substitution (S(N)Ar) G cluster_1 Pathway A: Dinitration of m-Dichlorobenzene (Protocol 1) A m-Dichlorobenzene B 1,5-Dichloro-2,4-dinitrobenzene A->B KNO₃, H₂SO₄ 120-135°C G cluster_2 Pathway B: S(N)Ar Amination (Protocol 3) A 1,5-Dichloro-2,4-dinitrobenzene B 1,5-Diamino-2,4-dinitrobenzene A->B NH₃ (gas) Ethylene Glycol, 140°C

References

Application Notes and Protocols: 1-Bromo-2,4-dinitrobenzene in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

1-Bromo-2,4-dinitrobenzene is a versatile building block in medicinal chemistry, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitro groups activates the benzene ring towards attack by nucleophiles, facilitating the displacement of the bromide ion. This reactivity allows for the introduction of various functionalities and the construction of diverse molecular scaffolds with potential biological activity. One notable application of 1-bromo-2,4-dinitrobenzene is in the synthesis of novel benzimidazole derivatives with antifungal properties.

Application: Synthesis of Benzimidazole-Based Antifungal Agents

1-Bromo-2,4-dinitrobenzene serves as a key starting material for the synthesis of a series of benzimidazole derivatives that have demonstrated promising antifungal activity against various Candida species. The general synthetic strategy involves the reaction of 1-bromo-2,4-dinitrobenzene with substituted anilines, followed by reduction of the nitro groups and subsequent cyclization to form the benzimidazole core.

Table 1: Antifungal Activity of Benzimidazole Derivatives Synthesized from a 1-Bromo-2,4-dinitrobenzene Precursor

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
6 Candida albicans12.5
7 Candida albicans12.5
8 Candida albicans12.5
9 Candida albicans12.5
6 Candida glabrata (patient isolate)>50
7 Candida glabrata (patient isolate)>50
8 Candida glabrata (patient isolate)>50
9 Candida glabrata (patient isolate)>50
6 Candida krusei>50
7 Candida krusei>50
8 Candida krusei>50
9 Candida krusei>50
Fluconazole Candida albicans12.5
Cotrimoxazole Candida albicans12.5

Data extracted from a study on novel benzimidazole derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted-2,4-dinitroanilines

This protocol describes the nucleophilic aromatic substitution reaction between 1-bromo-2,4-dinitrobenzene and an amine.

Materials:

  • 1-Bromo-2,4-dinitrobenzene

  • Appropriate primary or secondary amine (e.g., ethylamine, cyclopentylamine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-2,4-dinitrobenzene (1 equivalent) in ethanol.

  • Add the desired amine (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified N-substituted-2,4-dinitroaniline.

Protocol 2: Reduction of Dinitroanilines to Diaminobenzenes

This protocol details the reduction of the nitro groups of the N-substituted-2,4-dinitroaniline derivatives.

Materials:

  • N-Substituted-2,4-dinitroaniline derivative from Protocol 1

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend the N-substituted-2,4-dinitroaniline (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of sodium sulfide nonahydrate (3 equivalents) and sodium bicarbonate (3 equivalents) in water to the suspension.

  • Heat the mixture to reflux and stir for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-substituted-1,2,4-triaminobenzene derivative.

Protocol 3: Synthesis of Benzimidazole Derivatives

This protocol describes the cyclization of the diaminobenzene derivatives with an aldehyde to form the benzimidazole ring.

Materials:

  • N-Substituted-1,2,4-triaminobenzene derivative from Protocol 2

  • Appropriate aromatic aldehyde (e.g., p-bromobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Prepare the aldehyde-bisulfite adduct by adding a solution of sodium metabisulfite in water to an ethanolic solution of the aldehyde. Filter and dry the resulting precipitate.

  • In a round-bottom flask, combine the N-substituted-1,2,4-triaminobenzene derivative (1 equivalent) and the aldehyde-bisulfite adduct (1.2 equivalents) in DMF.

  • Heat the reaction mixture to reflux for 8 hours.

  • After cooling, pour the reaction mixture into water to precipitate the crude benzimidazole derivative.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from an ethanol-water mixture.

Visualizations

Logical Relationship: Synthesis of Antifungal Benzimidazoles

General Synthetic Pathway to Antifungal Benzimidazoles A 1-Bromo-2,4-dinitrobenzene C N-Substituted-2,4-dinitroaniline A->C SNAr Reaction B Amine (R-NH2) B->C E N-Substituted-phenylenediamine C->E Nitro Group Reduction D Reduction (e.g., Na2S/NaHCO3) D->E H Benzimidazole Derivative E->H Condensation F Aldehyde (Ar-CHO) F->H G Cyclization G->H I Antifungal Activity H->I

Caption: Synthetic route from 1-bromo-2,4-dinitrobenzene to antifungal benzimidazoles.

Experimental Workflow: Benzimidazole Synthesis

Experimental Workflow for Benzimidazole Synthesis cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Mix 1-Bromo-2,4-dinitrobenzene and Amine in Ethanol B Reflux for 4-6h A->B C Precipitate in Water B->C D Filter, Wash, and Dry C->D E Suspend Dinitroaniline in Methanol D->E Product from Step 1 F Add Na2S/NaHCO3 Solution E->F G Reflux for 8-12h F->G H Extract with Ethyl Acetate G->H I Combine Diamine and Aldehyde-Adduct in DMF H->I Product from Step 2 J Reflux for 8h I->J K Precipitate in Water J->K L Filter, Wash, and Dry K->L M Purification and Characterization L->M Final Product

Caption: Step-by-step workflow for the synthesis of benzimidazole derivatives.

References

Application Notes and Protocols: 1-Bromo-2-chloro-3,5-dinitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 1-Bromo-2-chloro-3,5-dinitrobenzene in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of organic chemistry, particularly the reactivity of activated aryl halides in nucleophilic aromatic substitution reactions. These proposed applications serve as a guide for research and development into novel agrochemical candidates.

Introduction

This compound is a highly functionalized aromatic compound. The presence of two nitro groups strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a potentially valuable, albeit specialized, starting material for the synthesis of various agrochemicals. The differential reactivity of the bromo and chloro substituents, influenced by their positions relative to the nitro groups, could allow for selective and sequential reactions, offering a pathway to complex molecular architectures. This document outlines potential applications in the synthesis of dinitrophenyl ether herbicides and diphenylamine fungicides.

Potential Application in the Synthesis of Dinitrophenyl Ether Herbicides

Dinitrophenyl ether herbicides are a known class of agrochemicals that inhibit protoporphyrinogen oxidase (PPO) in plants, leading to the accumulation of protoporphyrin IX, a photodynamic pigment that causes rapid cell membrane disruption upon exposure to light. The core structure of these herbicides can be accessed through the reaction of an activated aryl halide with a phenoxide.

Proposed Synthetic Pathway

This compound can serve as the electrophilic partner in a nucleophilic aromatic substitution reaction with a substituted phenoxide. The chlorine atom, being ortho to a nitro group, is expected to be more labile than the bromine atom, which is meta to one nitro group and para to the other. This potential for selective substitution could be exploited.

G A This compound F Nucleophilic Aromatic Substitution A->F B Substituted Phenol B->F C Base (e.g., K2CO3) C->F D Solvent (e.g., DMF) D->F E Heat E->F G Hypothetical Dinitrophenyl Ether Herbicide Candidate F->G H Work-up and Purification G->H G A This compound F Nucleophilic Aromatic Substitution A->F B Substituted Aniline B->F C Base (e.g., NaH) C->F D Solvent (e.g., THF) D->F E Heat E->F G Hypothetical Diphenylamine Fungicide Candidate F->G H Work-up and Purification G->H

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly efficient when the aromatic ring is activated by strong electron-withdrawing groups.[1][2][3][4] The substrate, 1-Bromo-2-chloro-3,5-dinitrobenzene, is a highly activated aromatic compound due to the presence of two nitro groups, making it an excellent candidate for SNAr reactions. The two different halogen substituents, bromine and chlorine, offer the potential for regioselective substitution, adding another layer of synthetic utility.

These reactions are instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and dyes.[5][6] The dinitro-substituted benzene core is a common motif in various biologically active molecules. This document provides detailed application notes and experimental protocols for conducting SNAr reactions with this compound, targeting researchers and professionals in drug development and chemical synthesis.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[2][4] In the first step, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] The negative charge of this intermediate is delocalized by the two nitro groups. In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored.

Regioselectivity: The position of nucleophilic attack (at the carbon bearing the bromine or the chlorine) is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Generally, the carbon-chlorine bond is stronger than the carbon-bromine bond. However, the relative reactivity can be influenced by the ability of the halogen to stabilize the transition state. In many SNAr reactions, the order of reactivity for halogens as leaving groups is F > Cl > Br > I, which is counterintuitive based on bond strength and relates to the stability of the intermediate.[4] For this compound, selective substitution is often achievable under carefully controlled conditions.

Applications in Synthesis

The functionalization of this compound via SNAr reactions opens avenues to a diverse range of derivatives with potential applications in:

  • Medicinal Chemistry: Introduction of amine, thiol, or ether linkages to form scaffolds for the development of novel therapeutic agents.

  • Agrochemicals: Synthesis of herbicides and pesticides.[5]

  • Materials Science: Creation of dyes and other functional organic materials.[5]

Experimental Protocols

4.1. General Safety Precautions

  • This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

4.2. General Protocol for SNAr with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (Et3N), Potassium carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • If the amine salt is used or if the amine is not basic enough, add a non-nucleophilic base (1.5 - 2.0 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.

4.3. General Protocol for SNAr with Thiols

This protocol outlines a general procedure for the reaction with thiols. Thiols are potent nucleophiles and can readily displace halogens in SNAr reactions.[7][8]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.

  • Cool the solution in an ice bath and carefully add the base (1.1 eq) to generate the thiolate.

  • In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Slowly add the solution of the substrate to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up the reaction as described in the amine protocol (Section 4.2, steps 7-10).

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction of 1-Halo-3,5-dinitrobenzenes with Various Nucleophiles [9]

EntryHalogen (X in 1-X-3,5-dinitrobenzene)NucleophileSolventProductYield (%)
1Br1,2,4-TriazoleMeCN1-(3-Bromo-5-nitrophenyl)-1,2,4-triazole20
2Cl1,2,4-TriazoleMeCN1-(5-Chloro-3-nitrophenyl)-1,2,4-triazole18
3BrPhenolMeCN1-Bromo-3-nitro-5-phenoxybenzene60
4ClPhenolMeCN1-Chloro-3-nitro-5-phenoxybenzene66

Table 2: Illustrative Reaction Conditions and Yields for SNAr on Dinitro-activated Halobenzenes

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1-Chloro-2,4-dinitrobenzenePiperidine-n-HexaneRT2>95
1-Bromo-2,4-dinitrobenzeneAnilineK2CO3DMF1004~90
1-Fluoro-2,4-dinitrobenzeneMethoxide-MethanolRT0.5>98

Note: Data in Table 2 is generalized from known reactivity patterns of similar compounds.

Visualizations

Reaction Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow

Caption: A typical experimental workflow for SNAr reactions.

Decision Tree for Reaction Conditions

decision_tree start Select Nucleophile is_amine Amine? start->is_amine is_thiol Thiol? is_amine->is_thiol No amine_protocol Use Amine Protocol (4.2) is_amine->amine_protocol Yes thiol_protocol Use Thiol Protocol (4.3) is_thiol->thiol_protocol Yes other_nuc Other (e.g., Alkoxide, etc.) is_thiol->other_nuc No amine_base Consider non-nucleophilic base (e.g., Et3N, K2CO3) amine_protocol->amine_base thiol_base Use strong base to form thiolate (e.g., NaH, K2CO3) thiol_protocol->thiol_base other_protocol Adapt general protocols. Consider pKa of conjugate acid. other_nuc->other_protocol Yes

References

Application Notes and Protocols: Cross-Coupling Reactions of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and generalized protocols for conducting cross-coupling reactions using 1-bromo-2-chloro-3,5-dinitrobenzene. This substrate is a potentially versatile building block in medicinal chemistry and materials science, offering multiple points for diversification. The presence of two different halogen atoms (bromine and chlorine) and two nitro groups significantly influences its reactivity.

Chemoselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F.[1] Consequently, for this compound, the carbon-bromine (C-Br) bond is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for selective functionalization at the C-1 position (bearing the bromine atom) while leaving the C-2 position (bearing the chlorine atom) intact, enabling subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane110
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF90
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl boronic acid (1.2 equiv.), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the base and the degassed solvent(s).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: This compound Aryl Boronic Acid Base catalyst Add Catalyst System: Pd Catalyst Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating quench Quench with Water heating->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product: 2-Chloro-3,5-dinitro-1,1'-biphenyl derivative purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

Table 2: Representative Conditions for Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc120
3CyclohexenePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃Dioxane110
Generalized Experimental Protocol: Heck Reaction
  • In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst, and the ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the alkene (1.5 equiv.), and the base.

  • Heat the mixture to the indicated temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often utilizing both palladium and copper catalysts.[4]

Table 3: Representative Conditions for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF60
21-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF80
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane90
Generalized Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, the copper(I) catalyst, and the ligand (if used).

  • Seal the flask, and cycle between vacuum and an inert atmosphere three times.

  • Add the degassed solvent, the base (e.g., an amine that can also act as a solvent or co-solvent), and the terminal alkyne (1.2-1.5 equiv.).

  • Stir the reaction at the specified temperature and monitor its progress.

  • Upon completion, cool the mixture, dilute with a solvent like diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[5]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene100
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110
3BenzylaminePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃t-BuOH90
Generalized Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, the ligand, and the base.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the required time, monitoring by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product via column chromatography.

Chemoselectivity cluster_first_coupling First Cross-Coupling (C-Br) cluster_second_coupling Second Cross-Coupling (C-Cl) start This compound reaction1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, etc.) start->reaction1 Higher Reactivity intermediate Monofunctionalized Intermediate reaction1->intermediate reaction2 More Forcing Cross-Coupling Conditions intermediate->reaction2 Lower Reactivity product Difunctionalized Product reaction2->product

References

Application Notes and Protocols for the Nitration of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of halogenated benzenes is a fundamental electrophilic aromatic substitution reaction in organic synthesis. This process introduces a nitro group (-NO₂) onto the aromatic ring of a halogen-substituted benzene molecule. The resulting nitro-haloaromatic compounds are valuable intermediates in the synthesis of a wide range of materials, including pharmaceuticals, dyes, explosives, and agrochemicals.[1][2] The halogen substituent on the benzene ring deactivates the ring towards electrophilic attack but directs the incoming nitro group to the ortho and para positions. This document provides detailed protocols for the nitration of chlorobenzene and bromobenzene, outlines critical safety precautions, and presents expected outcomes.

General Reaction Mechanism

The nitration of halogenated benzenes proceeds via an electrophilic aromatic substitution mechanism. The reaction involves three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3][4][5]

  • Electrophilic Attack: The π-electron system of the halogenated benzene acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[6][7]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[3][8]

The halogen atom is an ortho, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho and para positions.[6][9]

Figure 1: Logical flow of the electrophilic aromatic substitution mechanism for the nitration of halogenated benzenes.

Critical Safety Precautions

Nitration reactions are potentially hazardous and must be performed with strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents that can cause severe chemical burns.[10][11] Always handle them inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat at all times.[10]

  • Exothermic Reaction: The reaction is highly exothermic. The temperature must be carefully controlled by slow, dropwise addition of reagents and the use of an ice bath to prevent runaway reactions and the formation of dinitrated byproducts.[6][12]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[10] Ensure adequate ventilation by working in a fume hood.

  • Product Toxicity: Nitroaromatic compounds are often toxic and should be handled with care.[1][9]

  • Waste Disposal: Quench the reaction mixture by pouring it onto ice, then neutralize the acidic solution before disposal according to institutional guidelines. Acidic waste should never be mixed with organic solvents.[13][14]

Experimental Protocols

The following sections provide detailed procedures for the nitration of chlorobenzene and bromobenzene.

Protocol for Nitration of Chlorobenzene

This protocol aims to synthesize a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, with the para isomer being the major product, which can be purified based on its lower solubility and higher melting point.[15]

Methodology:

  • Prepare the Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 4 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid. Cool this mixture to room temperature in an ice-water bath.[13]

  • Reaction Setup: Place the flask with the nitrating mixture in the ice-water bath on a magnetic stir plate inside a chemical fume hood.

  • Addition of Chlorobenzene: Using a Pasteur pipette, add 1.5 mL of chlorobenzene dropwise to the cold, stirred nitrating mixture over a period of 10-15 minutes. Monitor the temperature with a thermometer and ensure it does not exceed 35°C.[13] If the temperature rises, pause the addition and allow the mixture to cool.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 15 minutes, with occasional swirling, to complete the reaction.[13]

  • Product Precipitation (Quenching): Carefully pour the reaction mixture over approximately 25 g of crushed ice in a 100 mL beaker. Stir the mixture until all the ice has melted. The crude product will precipitate as a yellowish solid or oil.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper. This removes any residual acid.[13]

  • Purification: The primary product, 4-nitrochlorobenzene, can be purified by recrystallization from 95% ethanol.[13][15] The ortho isomer is more soluble in ethanol and will largely remain in the mother liquor.

  • Drying and Characterization: Dry the purified crystals, then determine the yield and melting point. The melting point of pure 4-nitrochlorobenzene is 82-84°C.[15]

Protocol for Nitration of Bromobenzene

This protocol describes the synthesis of 2-nitrobromobenzene and 4-nitrobromobenzene. The para isomer is favored due to steric hindrance from the larger bromine atom.[6]

Methodology:

  • Prepare the Nitrating Mixture: In a 50 mL Erlenmeyer flask, prepare the nitrating mixture by carefully adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool the flask in an ice-water bath.[9]

  • Addition of Bromobenzene: While swirling the flask in the ice bath, add 2.0 g (approx. 1.8 mL) of bromobenzene dropwise over 15 minutes.[9]

  • Temperature Control: Maintain the reaction temperature between 30-35°C. Do not exceed 60°C to minimize the formation of dinitrated products.[6][9]

  • Reaction Completion: Once the addition is complete, let the flask stand at room temperature for 10 minutes with occasional swirling to ensure the reaction goes to completion.[9]

  • Product Precipitation (Quenching): Pour the reaction mixture onto 50 g of crushed ice in a beaker and stir until the product solidifies.

  • Isolation and Washing: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove acid.

  • Purification: Recrystallize the crude solid from 95% ethanol. 4-nitrobromobenzene will crystallize upon cooling, while the more soluble 2-nitrobromobenzene will remain in the filtrate.[6]

  • Drying and Characterization: Dry the purified product and measure its weight and melting point. The melting point of 4-nitrobromobenzene is approximately 126-127°C.

Data Presentation

The following tables summarize the key quantitative data for the described protocols.

Table 1: Summary of Reagents and Reaction Conditions

ParameterNitration of ChlorobenzeneNitration of Bromobenzene
Halogenated Benzene 1.5 mL2.0 g (~1.8 mL)
Conc. Nitric Acid 4 mL5 mL
Conc. Sulfuric Acid 4 mL5 mL
Reaction Temperature < 35°C30-35°C
Reaction Time 15 minutes (post-addition)10 minutes (post-addition)

Table 2: Product Distribution and Properties

Starting MaterialMajor ProductsTypical Isomer Ratio (o:p)Melting Point (°C)
Chlorobenzene 2-Nitrochlorobenzene~35:65[15]32.5 (ortho)
4-Nitrochlorobenzene83 (para)[15]
Bromobenzene 2-Nitrobromobenzene~38:62[16]43 (ortho)
4-Nitrobromobenzene127 (para)

Note: Isomer ratios are approximate and can vary with reaction conditions.

General Experimental Workflow

The overall process for the nitration of halogenated benzenes can be visualized as a sequential workflow.

G A Reagent Preparation (Prepare & cool nitrating mixture) B Reaction (Slow addition of halobenzene with temperature control) A->B Step 1 C Quenching (Pour mixture onto ice) B->C Step 2 D Isolation (Vacuum filtration) C->D Step 3 E Washing (Wash with cold water) D->E Step 4 F Purification (Recrystallization from ethanol) E->F Step 5 G Analysis (Determine yield, melting point, etc.) F->G Step 6

Figure 2: General experimental workflow for the nitration of a halogenated benzene.

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-3,5-dinitrobenzene is a highly reactive aromatic compound characterized by the presence of two electron-withdrawing nitro groups and two halogen substituents. While not a conventional starting material for direct dye synthesis, its chemical structure makes it a valuable precursor for the synthesis of various dye intermediates, particularly substituted dinitroanilines. These anilines can then be readily converted into diazonium salts and subsequently coupled with electron-rich aromatic compounds to produce a wide range of azo dyes. Azo dyes, characterized by the -N=N- chromophore, are a significant class of synthetic colorants with extensive applications in the textile, printing, and imaging industries. Some azo compounds also exhibit biological activity, making them of interest in pharmaceutical and medicinal chemistry research.

This document outlines a detailed protocol for a plausible two-step synthesis of a disperse azo dye, beginning with the conversion of this compound to the key intermediate, 2-chloro-3,5-dinitroaniline. This intermediate is then utilized in a classic diazotization and azo coupling reaction to yield a colored product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, the synthesized intermediate, and a representative final azo dye product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
This compoundC₆H₂BrClN₂O₄281.45-
2-Chloro-3,5-dinitroanilineC₆H₄ClN₃O₄217.5785-95
4-((2-Chloro-3,5-dinitrophenyl)diazenyl)-N,N-dimethylanilineC₁₄H₁₂ClN₅O₄365.7480-90

Experimental Workflow

The overall synthetic strategy involves two primary stages: the formation of the aniline intermediate and the subsequent synthesis of the azo dye.

DyeSynthesisWorkflow Start 1-Bromo-2-chloro- 3,5-dinitrobenzene Intermediate 2-Chloro-3,5-dinitroaniline Start->Intermediate Amination DiazoSalt Diazonium Salt Intermediate->DiazoSalt Diazotization FinalDye Azo Dye DiazoSalt->FinalDye Azo Coupling CouplingComponent N,N-Dimethylaniline CouplingComponent->FinalDye Purification Purification & Characterization FinalDye->Purification

Caption: Synthetic workflow for the preparation of an azo dye from this compound.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-3,5-dinitroaniline (Intermediate)

This protocol describes the nucleophilic aromatic substitution of the bromine atom in this compound with an amino group to yield 2-chloro-3,5-dinitroaniline. The bromine atom is a better leaving group than the chlorine atom in this context.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, excess)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a minimal amount of ethanol.

  • To this solution, add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold deionized water with constant stirring.

  • A yellow precipitate of 2-chloro-3,5-dinitroaniline will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted ammonia and salts.

  • Dry the product in a vacuum oven at 50-60°C.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Synthesis of 4-((2-Chloro-3,5-dinitrophenyl)diazenyl)-N,N-dimethylaniline (Azo Dye)

This part of the protocol details the diazotization of the synthesized 2-chloro-3,5-dinitroaniline and its subsequent coupling with N,N-dimethylaniline to form the final azo dye.[1]

Step 2a: Diazotization of 2-Chloro-3,5-dinitroaniline

Materials:

  • 2-Chloro-3,5-dinitroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Deionized water

  • Ice

Procedure:

  • In a beaker, prepare a solution of 2-chloro-3,5-dinitroaniline in concentrated hydrochloric acid.

  • Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5°C.

  • In a separate beaker, dissolve sodium nitrite in a small amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous stirring. Ensure the temperature does not rise above 5°C.

  • Continue stirring for an additional 15-20 minutes at 0-5°C after the addition is complete to ensure the formation of the diazonium salt is complete. The resulting solution should be kept cold for the next step.

Step 2b: Azo Coupling

Materials:

  • Diazonium salt solution from Step 2a

  • N,N-Dimethylaniline (1.0 eq)

  • Sodium Acetate

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a separate beaker, dissolve N,N-dimethylaniline in a minimal amount of ethanol and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 2a to the cooled N,N-dimethylaniline solution with vigorous stirring.

  • Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold deionized water until the filtrate is neutral.

  • Dry the final azo dye product in a desiccator or a vacuum oven at a low temperature.

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from aromatic amines follows a well-established electrophilic aromatic substitution mechanism. The logical relationship of the key steps is illustrated in the diagram below.

AzoCouplingMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Ar-NH₂ (2-Chloro-3,5-dinitroaniline) DiazoniumSalt Ar-N₂⁺ (Diazonium Salt) Aniline->DiazoniumSalt Reaction with Nitrous Acid NitrousAcid HNO₂ (from NaNO₂ + HCl) AzoDye Ar-N=N-Ar' (Final Azo Dye) DiazoniumSalt->AzoDye Electrophile CouplingComp Coupling Component (N,N-Dimethylaniline) CouplingComp->AzoDye Electrophilic Aromatic Substitution

Caption: Mechanism of azo dye formation via diazotization and coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Benzodiazepinones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzodiazepines and their derivatives, such as benzodiazepinones, represent a critical class of heterocyclic compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][2] The seven-membered diazepine ring fused to a benzene ring forms the core structure, which can be variously substituted to modulate its pharmacological profile. Consequently, the development of efficient and diverse synthetic routes to access these scaffolds is a key focus for researchers in drug discovery and development.

This document provides detailed experimental procedures for three distinct and effective methods for synthesizing substituted benzodiazepinones: a rapid microwave-assisted approach, a diversity-oriented Ugi four-component reaction, and a solvent-free catalytic condensation.

Protocol 1: Microwave-Assisted Synthesis of 1,4-Benzodiazepin-2-ones

This protocol describes an energy-efficient, catalyst-free method for the synthesis of 1,4-benzodiazepin-2-ones starting from 2-aminobenzophenones. The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often results in high product yields.[3][4][5]

Experimental Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Microwave-Assisted Cyclization A 2-Amino-5-chlorobenzophenone C 2-Chloroacetamido-5-chlorobenzophenone A->C Stir 3-4h at RT B Chloroacetyl chloride in Toluene B->C E Microwave Irradiation (e.g., 100°C, 15 min) C->E D Hexamethylenetetramine (Hexamine) Ammonium Chloride Methanol:Water D->E F 7-chloro-5-phenyl-1,3-dihydro-2H-1,4- benzodiazepin-2-one E->F

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Methodology

Step 1: Preparation of 2-Chloroacetamido-5-chlorobenzophenone [4]

  • Dissolve 2-amino-5-chlorobenzophenone (2.31 g, 0.01 mol) in 20 mL of toluene in a round-bottom flask.

  • Cool the solution to 5–10 °C using an ice bath.

  • Add a solution of chloroacetyl chloride (0.85 mL, 0.011 mol) in 2 mL of toluene dropwise to the cooled mixture.

  • Remove the ice bath and stir the reaction mixture for 3-4 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Add 10 mL of ethanol to the crude solid and stir at room temperature for 20 hours for purification.

  • Filter the solid to yield 2-chloroacetamido-5-chlorobenzophenone.

Step 2: Microwave-Assisted Cyclization and Amination [4]

  • Place the 2-chloroacetamido-5-chlorobenzophenone (0.24 g, 0.8 mmol) into a 10 mL sealed microwave vessel.

  • Add hexamethylenetetramine (0.25 g, 1.8 mmol) and ammonium chloride (0.192 g, 3.6 mmol).[4][6]

  • Add 4 mL of a methanol:water (e.g., 4:1) mixture as the reaction medium.[6]

  • Seal the vessel and place it in a closed-vessel microwave synthesizer (e.g., CEM Microwave synthesizer).[4][5]

  • Irradiate the mixture using the optimized conditions (e.g., 100°C for 15 minutes at 50 W).[3][6]

  • After the reaction, cool the vessel to room temperature.

  • Monitor the reaction completion by TLC.

  • The product can be isolated via filtration and purified by recrystallization or column chromatography.

Data Presentation
Starting MaterialProductYield (%)M.P. (°C)Reference
2-Chloroacetamido-5-chlorobenzophenone7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one~90%208.5-209[4][7]
2-Chloroacetamido-5-chloro-2'-chlorobenzophenone7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one85%198-200[4][6]

Protocol 2: Ugi Four-Component Synthesis of 1,4-Benzodiazepine-2,5-diones

The Ugi four-component condensation is a powerful one-pot reaction that allows for the rapid assembly of complex molecules from simple starting materials. This protocol details a two-step synthesis of 1,4-benzodiazepine-2,5-diones (BZDs), beginning with an Ugi reaction followed by an acid-mediated cyclization. This method offers significant potential for creating diverse compound libraries as it does not rely on amino acid inputs.[8]

Logical Relationships

cluster_0 Ugi Four-Component Condensation cluster_1 Acid-Mediated Cyclization Amine Amine Ugi_Product α-Acylamino Amide Intermediate Amine->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Ugi_Product Isocyanide Convertible Isocyanide (1-isocyanocyclohexene) Isocyanide->Ugi_Product Final_Product 1,4-Benzodiazepine-2,5-dione Ugi_Product->Final_Product Acid Anhydrous HCl Acid->Final_Product

Caption: Logical flow for the Ugi-based synthesis of BZDs.

Detailed Methodology

Step 1: Ugi Four-Component Condensation [8]

  • Dissolve the amine (1.25 equiv) and aldehyde (1.0 equiv) in methanol to a concentration of approximately 1 M for each.

  • Allow the solution to stand for 1 hour at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 equiv), followed by the convertible isocyanide (1.0 equiv, e.g., 1-isocyanocyclohexene) as a 1 M solution in hexanes.

  • Stir the resulting solution at room temperature for 12-36 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the resulting crude Ugi adduct by flash column chromatography.

Step 2: Acid-Mediated Cyclization [8]

  • Dissolve the purified Ugi adduct in a suitable solvent (e.g., diethyl ether).

  • Add a solution of anhydrous HCl (1 M in ether) to the mixture.

  • Stir the reaction at room temperature, monitoring the cyclization by TLC.

  • Once the reaction is complete, the product may precipitate or can be isolated by removing the solvent.

  • Purify the final 1,4-benzodiazepine-2,5-dione product by recrystallization or chromatography.

Data Presentation
AmineAldehydeCarboxylic AcidUgi Product Yield (%)Cyclization Yield (%)Overall Yield (%)Reference
AnilineBenzaldehyde2-bromobenzoic acid758967[8]
BenzylamineIsobutyraldehyde2-bromobenzoic acid839276[8]
CyclohexylamineBenzaldehyde2-iodobenzoic acid799575[8]

Protocol 3: Solvent-Free Synthesis of 1,5-Benzodiazepines using a Solid Acid Catalyst

This protocol presents an environmentally benign and efficient method for synthesizing 1,5-benzodiazepine derivatives. The condensation of o-phenylenediamines with ketones is catalyzed by silica sulfuric acid under solvent-free conditions at room temperature. This approach offers advantages such as simple work-up, high yields, and the use of a recyclable catalyst.

Experimental Workflow

Start o-phenylenediamine + Ketone (2.1 equiv) Reaction Stir at RT (Solvent-Free) Start->Reaction Catalyst Silica Sulfuric Acid Catalyst->Reaction Workup Add CH2Cl2 Filter to recover catalyst Reaction->Workup Purification Concentrate organic layer Silica gel column chromatography Workup->Purification Product 1,5-Benzodiazepine Purification->Product

Caption: Workflow for solvent-free synthesis of 1,5-Benzodiazepines.

Detailed Methodology
  • In a flask, combine o-phenylenediamine (1.0 mmol) and the desired ketone (2.1 mmol).

  • Add a catalytic amount of silica sulfuric acid (e.g., 0.05 g).

  • Stir the mixture vigorously at room temperature. The reaction is solvent-free.

  • Monitor the reaction progress by TLC (typical reaction time is 1-2 hours).

  • Upon completion, add 5 mL of dichloromethane (CH₂Cl₂) to the reaction mixture.

  • Filter the mixture to recover the solid silica sulfuric acid catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the organic filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane mixture) to afford the pure 1,5-benzodiazepine derivative.

Data Presentation
o-PhenylenediamineKetoneTime (h)Yield (%)M.P. (°C)Reference
o-phenylenediamineAcetophenone1.293150-151
o-phenylenediamineCyclohexanone1.095141-142
4-methyl-1,2-phenylenediamineAcetophenone1.592133-134
4-chloro-1,2-phenylenediamineCyclopentanone1.290165-167

References

Application Notes and Protocols for the Functionalization of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of 1-bromo-2-chloro-3,5-dinitrobenzene, a versatile building block for the synthesis of novel materials. The highly activated aromatic ring allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups. This document outlines key synthetic strategies, detailed experimental protocols, and potential applications in materials science and drug development.

1. Introduction to the Reactivity of this compound

This compound is an electron-deficient aromatic compound due to the presence of two strongly electron-withdrawing nitro groups. This electronic feature makes the benzene ring susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate called a Meisenheimer complex.[1] The presence of two different halogen atoms (bromine and chlorine) at ortho positions offers opportunities for selective functionalization, although the high activation of the ring can sometimes lead to mixtures of products. The nitro groups themselves can also be displaced under certain conditions. The choice of nucleophile, solvent, and reaction temperature can influence the regioselectivity of the substitution, allowing for the targeted synthesis of a variety of derivatives.

2. Key Functionalization Pathways

The primary functionalization routes for this compound and its analogs involve the displacement of the halide or nitro groups by various nucleophiles. The following sections detail the protocols for reactions with O-nucleophiles, N-nucleophiles, and S-nucleophiles, based on studies of closely related di-nitro-halo-benzenes.[2]

O-Alkylation and O-Arylation: Synthesis of Aryl Ethers

The reaction with oxygen-based nucleophiles, such as phenoxides, leads to the formation of diaryl ethers. These structures are of interest in the synthesis of polymers with high thermal stability and specific optoelectronic properties.

N-Alkylation and N-Arylation: Synthesis of Amines and Heterocycles

Amines and other nitrogen-containing nucleophiles readily react with activated haloaromatics to form substituted anilines or N-aryl heterocyclic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials.

S-Alkylation and S-Arylation: Synthesis of Thioethers

Sulfur-based nucleophiles, such as thiolates, are effective for the formation of thioether linkages. These compounds have applications in the development of functional polymers and materials with interesting redox properties.

3. Experimental Protocols

The following protocols are adapted from established procedures for the functionalization of 1-halo-3,5-dinitrobenzenes and are expected to be applicable to this compound with minor modifications.[2]

Protocol 1: Synthesis of a Diaryl Ether via O-Arylation

This protocol describes the reaction with a phenoxide nucleophile.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Hexamethylphosphoramide (HMPA)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenol (1.1 mmol) in the chosen solvent (10 mL, see Table 1 for solvent options), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to generate the phenoxide in situ.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the temperature and for the duration specified in Table 1.

  • After the reaction is complete (monitored by TLC), pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome: The reaction is expected to yield a mixture of products where one of the halogens is substituted by the phenoxy group. The solvent plays a crucial role in the selectivity of the reaction.

Protocol 2: Synthesis of a Substituted Amine via N-Arylation

This protocol outlines the reaction with an amine nucleophile.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.2 mmol) in DMF (10 mL).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Expected Outcome: This reaction should yield the corresponding N-substituted dinitroaniline derivative. The more labile halogen is expected to be displaced preferentially.

4. Data Presentation

The following table summarizes the quantitative data from the functionalization of 1-halo-3,5-dinitrobenzenes with various nucleophiles, which can serve as a guide for the expected outcomes with this compound.[2]

Starting MaterialNucleophileSolventTemp. (°C)Time (h)ProductYield (%)
1-Bromo-3,5-dinitrobenzenePhenoxideMeCN20201-Bromo-3-nitro-5-phenoxybenzene60
1-Chloro-3,5-dinitrobenzenePhenoxideMeCN20221-Chloro-3-nitro-5-phenoxybenzene66
1-Bromo-3,5-dinitrobenzene1,2,4-TriazolateMeCN20381-(3-Bromo-5-nitrophenyl)-1,2,4-triazole20
1-Chloro-3,5-dinitrobenzene1,2,4-TriazolateMeCN20401-(5-Chloro-3-nitrophenyl)-1,2,4-triazole18
1-Bromo-3,5-dinitrobenzenep-ToluenethiolateNMP80111-Bromo-3-nitro-5-(p-tolylthio)benzene35
1-Chloro-3,5-dinitrobenzenep-ToluenethiolateNMP80121-Chloro-3-nitro-5-(p-tolylthio)benzene38
1-Bromo-3,5-dinitrobenzenep-ToluenethiolateHMPA20171-Bromo-3-nitro-5-(p-tolylthio)benzene30
1-Chloro-3,5-dinitrobenzenep-ToluenethiolateHMPA20161-Chloro-3-nitro-5-(p-tolylthio)benzene29

5. Visualizations

Diagram 1: General Workflow for Functionalization

G start Start: 1-Bromo-2-chloro- 3,5-dinitrobenzene nucleophile Select Nucleophile (O, N, S-based) start->nucleophile reaction SNAг Reaction start->reaction solvent Select Solvent (e.g., MeCN, NMP, HMPA) nucleophile->solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Functionalized Product purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: Experimental workflow for the functionalization of this compound.

Diagram 2: Signaling Pathway of Nucleophilic Aromatic Substitution

G reactant 1-Bromo-2-chloro- 3,5-dinitrobenzene meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactant->meisenheimer + Nu- nucleophile Nucleophile (Nu-) nucleophile->meisenheimer leaving_group Leaving Group Departure (Br- or Cl-) meisenheimer->leaving_group Elimination product Substituted Product leaving_group->product

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

Diagram 3: Logical Relationship of Reaction Parameters

G parameters Reaction Parameters nucleophile Nucleophile parameters->nucleophile solvent Solvent parameters->solvent temperature Temperature parameters->temperature selectivity Regioselectivity nucleophile->selectivity yield Yield nucleophile->yield solvent->selectivity solvent->yield temperature->selectivity temperature->yield

Caption: Influence of reaction parameters on the outcome of the functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-chloro-3,5-dinitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-2-chloro-3,5-dinitrobenzene by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the recrystallization of structurally similar compounds, ethanol is a good starting point for the recrystallization of this compound. Generally, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol-water, may also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try the following:

  • Increase the amount of solvent: Add small increments of hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.

  • Increase the temperature: Ensure your solvent is at or near its boiling point.

  • Choose a different solvent: Your compound may not be sufficiently soluble in the chosen solvent. Refer to the solvent selection guide in the experimental protocols section.

Q3: No crystals are forming upon cooling. What is the problem?

A3: The absence of crystal formation could be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Too much solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration of the compound.

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities. To address this:

  • Reheat the solution: Add a small amount of additional solvent to fully dissolve the oil.

  • Cool slowly: Allow the solution to cool very slowly, perhaps by insulating the flask.

  • Use a different solvent: A solvent with a lower boiling point might be necessary.

  • Purify further: If the issue persists, the compound may be too impure for recrystallization and may require another purification method, such as column chromatography, first.

Q5: The recovered crystals are colored. How can I decolorize the product?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add a spatula-tip of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Solvent Selection

To identify a suitable recrystallization solvent, follow these steps:

  • Place a small amount of the crude this compound (approximately 20-30 mg) into several test tubes.

  • Add a small amount (around 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor solubility at room temperature in a water bath or on a hot plate. A good solvent will dissolve the compound completely at an elevated temperature.

  • Allow the hot, clear solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.

Qualitative Solubility Data (Estimated)

SolventSolubility at 25°C (approx.)Solubility at Boiling Point (approx.)Suitability
EthanolLowHighGood potential
MethanolLowHighGood potential
IsopropanolLowHighGood potential
AcetoneModerateHighMay require a co-solvent
Ethyl AcetateModerateHighMay require a co-solvent
TolueneLowModeratePotential, but may be less effective
HexaneVery LowVery LowUnlikely to be a good solvent
WaterInsolubleInsolubleCan be used as an anti-solvent

Disclaimer: The data in this table are estimations for a halogenated dinitroaromatic compound and should be confirmed experimentally.

Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_dissolution Compound Not Dissolving start->no_dissolution no_crystals No Crystals Forming start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out colored_crystals Crystals are Colored start->colored_crystals add_solvent Add More Hot Solvent no_dissolution->add_solvent increase_temp Increase Temperature no_dissolution->increase_temp change_solvent Change Solvent no_dissolution->change_solvent scratch_flask Scratch Flask / Add Seed Crystal no_crystals->scratch_flask concentrate Evaporate Some Solvent no_crystals->concentrate slow_cooling Ensure Slow Cooling no_crystals->slow_cooling reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent very_slow_cooling Cool Very Slowly oiling_out->very_slow_cooling change_solvent_boiling Use Lower Boiling Solvent oiling_out->change_solvent_boiling charcoal Use Activated Charcoal colored_crystals->charcoal

Caption: Troubleshooting guide for common recrystallization issues.

optimizing reaction conditions for the synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the electrophilic aromatic substitution (dinitration) of 1-bromo-2-chlorobenzene using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Q2: What are the main safety precautions to consider during this synthesis?

A2: The nitrating mixture is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1][2][3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat. The addition of reagents should be slow and controlled, with efficient cooling to maintain the desired reaction temperature.[1][2]

Q3: What are the likely side products in this reaction?

A3: Potential side products include mononitrated isomers (e.g., 1-bromo-2-chloro-3-nitrobenzene, 1-bromo-2-chloro-4-nitrobenzene, etc.), other dinitrated isomers, and potentially trinitrated products if the reaction conditions are too harsh. The formation of oxidized byproducts is also possible.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[4] Column chromatography on silica gel can also be employed for higher purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Insufficiently strong nitrating agent. - Reaction temperature too low.- Increase the reaction time. - Ensure the use of concentrated acids. The presence of water will deactivate the nitrating agent. - Cautiously increase the reaction temperature, monitoring closely for exothermic reactions.
Formation of a Dark-Colored Reaction Mixture or Tar - Reaction temperature too high, leading to oxidation and decomposition. - Use of impure starting materials.- Maintain strict temperature control throughout the addition of reagents and the reaction period. - Ensure the starting 1-bromo-2-chlorobenzene is pure.
Product is an Oil or Fails to Crystallize - Presence of impurities, particularly isomeric byproducts, which can lower the melting point.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a previously obtained crystal. - Purify the crude product using column chromatography before recrystallization.
Difficult to Filter Product - Very fine crystals have formed.- Allow the crystallized solution to stand undisturbed for a longer period to allow for larger crystal growth. - Cool the mixture slowly during crystallization.

Experimental Protocols

Synthesis of 1-Bromo-2-chlorobenzene (Precursor)
Proposed Synthesis of this compound

Disclaimer: This is a proposed protocol based on general nitration procedures. It is crucial to perform a thorough risk assessment and to initially conduct the reaction on a small scale to optimize conditions.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slow Addition of Nitric Acid: While maintaining the low temperature, slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring.

  • Addition of Substrate: In a separate flask, dissolve 5.0 g of 1-bromo-2-chlorobenzene in a minimal amount of concentrated sulfuric acid (e.g., 5 mL).

  • Reaction: Cool the substrate solution in an ice bath. Slowly add the prepared nitrating mixture to the substrate solution dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid product should precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
1-Bromo-2-chlorobenzeneC₆H₄BrCl191.45-1389-95[5]
This compoundC₆H₂BrClN₂O₄281.45Not availableDependent on optimized conditions

Visualizations

Reaction_Pathway 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene This compound This compound 1-Bromo-2-chlorobenzene->this compound Conc. HNO₃, Conc. H₂SO₄

Caption: Reaction pathway for the synthesis.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Temp Review Temperature Control Start->Check_Temp Check_Reagents Verify Reagent Purity & Concentration Start->Check_Reagents Check_Time Assess Reaction Time Start->Check_Time Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Purify_Reagents Use Pure Reagents Check_Reagents->Purify_Reagents Modify_Time Extend/Shorten Reaction Time Check_Time->Modify_Time Purify_Product Recrystallize or Chromatograph Optimize_Temp->Purify_Product Purify_Reagents->Purify_Product Modify_Time->Purify_Product Substituent_Effects Benzene_Ring    1-Bromo-2-chlorobenzeneBr (1)Cl (2)(3)(6)(5)(4)   Directing_Effects Directing Effects: -Br: ortho, para-director (deactivating) -Cl: ortho, para-director (deactivating) Combined effect directs nitration to positions 3 and 5. Benzene_Ring->Directing_Effects

References

common side products in the synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A common and plausible laboratory synthesis involves the dinitration of 1-bromo-2-chlorobenzene using a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this aromatic substitution reaction.[1][2][3][4][5]

Q2: What are the most likely side products in this synthesis?

A2: The primary side products are typically isomers of the desired product, arising from the nitration at different positions on the aromatic ring. Other potential impurities include incompletely nitrated starting material and over-nitrated products.

Q3: How do the bromo and chloro substituents influence the position of nitration?

A3: Both bromine and chlorine are ortho-, para-directing groups.[6] This means they direct incoming electrophiles (like the nitronium ion) to the positions ortho and para relative to themselves. However, in 1-bromo-2-chlorobenzene, the directing effects can lead to a mixture of isomers.

Q4: Can over-nitration occur?

A4: Yes, while the presence of two deactivating nitro groups on the benzene ring makes further nitration difficult, harsh reaction conditions such as high temperatures or prolonged reaction times can potentially lead to the formation of trinitrated byproducts.[6]

Troubleshooting Guide

Problem 1: Low yield of the desired product.

  • Question: My synthesis resulted in a low yield of this compound. What are the potential causes?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a nitrating mixture that is not potent enough, or temperatures that are too low. Consider extending the reaction time or carefully increasing the temperature.

    • Suboptimal Reagent Ratios: The molar ratio of the nitrating agents to the 1-bromo-2-chlorobenzene substrate is crucial. An insufficient amount of nitric acid will lead to incomplete nitration.

    • Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps. Ensure proper phase separation during extraction and minimize the amount of solvent used for recrystallization to avoid dissolving a large portion of your product.

Problem 2: Presence of significant impurities in the final product.

  • Question: My final product is contaminated with several impurities, as indicated by TLC or NMR analysis. What are these likely to be and how can I remove them?

  • Answer: The most common impurities are isomeric side products.

    • Isomeric Dinitrobenzenes: Due to the directing effects of the bromo and chloro groups, other dinitrated isomers can form.

    • Mononitrated Intermediates: If the reaction is incomplete, you will have isomers of 1-bromo-2-chloro-nitrobenzene remaining.

    • Purification: Fractional crystallization is often an effective method for separating isomers, as they can have different solubilities in a given solvent.[6][7] Column chromatography can also be employed for more challenging separations.

Problem 3: The reaction is very slow or does not seem to initiate.

  • Question: I have mixed my reagents, but the reaction does not appear to be proceeding. What could be the issue?

  • Answer:

    • Inactive Nitrating Mixture: The nitronium ion is formed from nitric and sulfuric acids. If your acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the concentration of the nitronium ion will be too low to drive the reaction efficiently.[2][3][4] Use fresh, concentrated acids.

    • Low Temperature: While controlling the temperature is important to prevent side reactions, a temperature that is too low can significantly slow down the rate of this electrophilic aromatic substitution. A modest increase in temperature may be necessary to initiate the reaction.

Data Presentation

Table 1: Potential Isomeric Side Products in the Dinitration of 1-Bromo-2-chlorobenzene

Compound NameStructureRationale for Formation
1-Bromo-2-chloro-4,6-dinitrobenzene(Hypothetical Structure)Nitration at positions para to bromine and ortho/para to chlorine. A likely major isomer.
1-Bromo-2-chloro-4,5-dinitrobenzene(Hypothetical Structure)Nitration at positions ortho and meta to both halogens. Less favored due to steric hindrance and electronics.
1-Bromo-2-chloro-3,6-dinitrobenzene(Hypothetical Structure)Nitration at a position ortho to both halogens (sterically hindered) and a position para to chlorine.

Note: The precise distribution of isomers can be influenced by reaction conditions and is best determined experimentally.

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized as necessary. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Keep the temperature of the mixture below 10°C.

  • Addition of Substrate: While maintaining the low temperature, slowly add 10 g of 1-bromo-2-chlorobenzene to the nitrating mixture dropwise with constant stirring.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60°C for 2-3 hours to ensure complete dinitration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice with stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to purify it from isomeric side products and other impurities. Dry the purified crystals in a desiccator.

Visualization

G start Start: Unexpected Synthesis Outcome check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield Low expected_yield Yield as Expected check_yield->expected_yield Expected incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature cautiously low_yield->incomplete_rxn workup_loss Work-up/Purification Loss: - Optimize extraction - Minimize recrystallization solvent low_yield->workup_loss check_purity Check Purity (TLC/NMR) expected_yield->check_purity impure Product Impure check_purity->impure Impure pure Product is Pure (Process Complete) check_purity->pure Pure isomers Isomeric Side Products: - Perform fractional crystallization - Consider column chromatography impure->isomers unreacted_sm Unreacted Starting Material: - Indicates incomplete reaction - See 'Incomplete Reaction' path impure->unreacted_sm

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Regioselective Synthesis of Poly-substituted Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of poly-substituted nitroaromatics.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing regioselectivity in the nitration of substituted aromatic compounds?

A1: The regioselectivity of electrophilic aromatic nitration is primarily governed by the electronic effects of the substituents already present on the aromatic ring. These substituents can be broadly categorized as either activating or deactivating groups, which direct the incoming nitro group to specific positions.

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho, para-directors. Examples include:

    • Strongly activating: -NH₂, -NHR, -NR₂, -OH

    • Moderately activating: -OR, -NHCOR

    • Weakly activating: -Alkyl groups (e.g., -CH₃, -C₂H₅)

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive. Most deactivating groups are meta-directors. Examples include:

    • Strongly deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃

    • Moderately deactivating: -CN, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR

    • Weakly deactivating (but ortho, para-directing): Halogens (-F, -Cl, -Br, -I)

Q2: How does steric hindrance affect the regioselectivity of nitration?

A2: Steric hindrance plays a significant role in determining the ratio of ortho to para substitution.[1][2][3] Bulky substituents on the aromatic ring or a bulky electrophile can hinder the approach of the nitrating agent to the ortho position.[3] This steric clash increases the activation energy for ortho substitution, leading to a higher proportion of the para product, which is sterically more accessible. For instance, the nitration of tert-butylbenzene yields a much higher para-to-ortho product ratio compared to the nitration of toluene.

Q3: How can I control or prevent dinitration, especially with highly activated aromatic rings?

A3: Preventing dinitration or polynitration of highly activated aromatic rings can be challenging. Here are several strategies:

  • Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using milder reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃·9H₂O).[4]

  • Control of Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the nitrating agent can help favor mono-nitration.

  • Protecting Groups: For highly activating groups like amines (-NH₂) and hydroxyls (-OH), acetylation can be used to moderate their activating effect. The acetyl group can be removed later by hydrolysis.

  • Heterogeneous Catalysis: Using solid acid catalysts, such as zeolites, can offer better control over the reaction and selectivity.[5][6]

Troubleshooting Guides

Problem 1: Low or incorrect regioselectivity in the nitration of a polysubstituted aromatic compound.

Possible Cause Troubleshooting Step
Conflicting Directing Effects When multiple substituents are present, the directing effect of the strongest activating group generally dominates. If the groups have opposing directing effects, a mixture of products is likely. Consider a different synthetic route or the use of a blocking group to direct the nitration to the desired position.
Steric Hindrance If the desired product is the sterically hindered ortho-isomer, try using a smaller nitrating agent or a catalyst that favors ortho-substitution. Conversely, to favor the para-isomer, a bulkier nitrating agent can be employed.
Reaction Temperature Higher temperatures can sometimes lead to a loss of regioselectivity. Try running the reaction at a lower temperature.
Nitrating Agent The choice of nitrating agent can significantly influence regioselectivity. Experiment with different nitrating systems, such as nitric acid in acetic anhydride, or metal nitrate salts.

Problem 2: Formation of significant amounts of dinitrated or polynitrated byproducts.

Possible Cause Troubleshooting Step
Highly Activated Substrate For substrates with strong activating groups (e.g., phenols, anilines), the initial mononitrated product is often more reactive than the starting material. Use milder nitrating conditions as described in FAQ 3. Protecting the activating group is also a viable strategy.
Excess Nitrating Agent Carefully control the stoichiometry. Use only a slight excess or an equimolar amount of the nitrating agent.
Harsh Reaction Conditions Avoid high concentrations of strong acids and elevated temperatures. Consider solvent-free conditions or the use of a solid support for the reagent.[7]

Problem 3: Low yield of the desired nitroaromatic product.

Possible Cause Troubleshooting Step
Deactivated Substrate Aromatic rings with strongly deactivating groups react slowly. More forcing conditions, such as higher temperatures or the use of a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid), may be necessary.[8]
Oxidation of Substrate Some substrates, particularly phenols and anilines, are susceptible to oxidation by nitric acid, leading to tar formation.[9] Use milder, non-oxidizing nitrating agents or protect the sensitive functional groups.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Product Isolation Issues Ensure proper work-up procedures to isolate the product. This may involve quenching the reaction with ice water, followed by extraction and purification by crystallization or chromatography.

Quantitative Data Summary

Table 1: Regioselectivity in the Nitration of Phenols with Different Nitrating Agents

Phenol DerivativeNitrating SystemSolventTemp (°C)o:p RatioTotal Yield (%)Reference
PhenolNH₄NO₃, KHSO₄AcetonitrileReflux100:090[10]
4-BromophenolNH₄NO₃, KHSO₄AcetonitrileReflux100:092[10]
PhenolSr(NO₃)₂ / H₂SO₄-SilicaSolvent-freeRT91.5:8.593[7]
2-MethylphenolNaNO₂ / Oxalic acid / wet SiO₂CH₂Cl₂RT33:6789[11]
PhenolCu(NO₃)₂·3H₂OAcetoneRT33:6784

Table 2: Regioselectivity in the Nitration of o-Xylene

Nitrating SystemTemp (°C)3-nitro:4-nitro RatioConversion (%)Reference
HNO₃ / H-beta Zeolite (liquid phase)7037:6328[5]
HNO₃ / H-beta Zeolite (vapor phase)150-65[5]
HNO₃ / MCM-41-SO₃H6516.7:83.392.4[12]

Experimental Protocols

Protocol 1: Regioselective ortho-Nitration of Phenols using NH₄NO₃ and KHSO₄ [10]

  • To a solution of the phenol (1 mmol) in acetonitrile (5 mL), add ammonium nitrate (NH₄NO₃, 2 mmol) and potassium hydrogen sulfate (KHSO₄, 0.05 mmol).

  • Stir the mixture magnetically at reflux temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture.

  • Wash the residue with acetonitrile (2 x 3 mL).

  • Add anhydrous Na₂SO₄ to the combined filtrate and filter again.

  • Remove the solvent by distillation under reduced pressure to obtain the ortho-nitrophenol product.

Protocol 2: Regioselective Nitration of Acylanilides [13]

  • Protection of Aniline: To a round-bottom flask, add the aniline (0.1 mol) and acetic anhydride (10.2 g). Stir the mixture. The reaction is exothermic; maintain the temperature below 80 °C. After the addition is complete, allow the mixture to cool to room temperature. Pour the solution into a mixture of ice and water (150-200 mL) and stir until the acetanilide precipitates completely. Filter the solid and wash with water until the washings are neutral.

  • Nitration: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add the protected aniline (0.185 mol) and glacial acetic acid (25 mL). Slowly add concentrated sulfuric acid (50 mL) while stirring. Cool the flask to 0-5 °C using an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid (11 mL) and concentrated sulfuric acid (7 mL) through the dropping funnel, keeping the temperature below 10 °C. After the addition, stir the mixture at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into ice-water (approx. 200 mL). Filter the precipitated yellow solid and wash thoroughly with water.

  • Deprotection: Reflux the nitro acylanilide with a mixture of concentrated sulfuric acid (30 mL) and water (20 mL) for 45 minutes. Pour the solution into ice-water and neutralize with 10% NaOH solution to precipitate the nitroaniline. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Protocol 3: Dinitration of Anisole using a Solvent-Free Process [14]

  • Preparation of Nitrating Agent: In a flask, prepare a mixture of propionic anhydride and 98% nitric acid to form propionyl nitrate.

  • Nitration: To a highly concentrated solution of anisole in propionic anhydride, slowly add the prepared nitrating agent over time.

  • Isolation: After the reaction is complete, the 2,4-dinitroanisole product can be isolated by crystallization from a suitable solvent system (e.g., 20% EtOAc/hexanes).

Visualizations

Electrophilic_Aromatic_Substitution cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_end Products Aromatic Aromatic Ring (Nucleophile) Step1 Step 1: Attack on Electrophile (Rate-Determining) Aromatic->Step1 Electrophile Electrophile (E⁺) Electrophile->Step1 Intermediate Arenium Ion Intermediate (Sigma Complex) Step1->Intermediate Forms unstable intermediate Step2 Step 2: Deprotonation (Fast) Intermediate->Step2 Restores aromaticity Product Substituted Aromatic Ring Step2->Product Proton H⁺ Step2->Proton

Caption: General mechanism of electrophilic aromatic substitution.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed Q1 Are there conflicting directing groups? Start->Q1 A1_Yes Strongest activator dominates. Consider blocking groups or alternate route. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No End Improved Regioselectivity A1_Yes->End Q2 Is steric hindrance a major factor? A1_No->Q2 A2_Yes_Ortho To favor ortho: Use smaller nitrating agent. Q2->A2_Yes_Ortho Yes, ortho desired A2_Yes_Para To favor para: Use bulkier nitrating agent. Q2->A2_Yes_Para Yes, para desired A2_No Proceed to next check. Q2->A2_No No A2_Yes_Ortho->End A2_Yes_Para->End Q3 Are reaction conditions optimized? A2_No->Q3 A3_Temp Lower reaction temperature. Q3->A3_Temp A3_Reagent Experiment with different nitrating agents. Q3->A3_Reagent A3_Temp->End A3_Reagent->End

Caption: Troubleshooting workflow for poor regioselectivity.

Directing_Effects Substituent Substituent on Benzene Ring Activating Activating Group (Electron Donating) Substituent->Activating Deactivating Deactivating Group (Electron Withdrawing) Substituent->Deactivating OrthoPara Ortho, Para Director Activating->OrthoPara Meta Meta Director Deactivating->Meta Halogen Halogens (Weakly Deactivating, but Ortho, Para Director) Deactivating->Halogen Halogen->OrthoPara

Caption: Relationship between substituent type and directing effect.

References

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) Reaction Workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup of nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a "workup" in the context of an SNAr reaction?

A1: The workup is a critical sequence of purification steps performed after the SNAr reaction is complete.[1] Its primary goal is to isolate the desired product from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, solvents, and byproducts.[1] A typical workup involves quenching the reaction, followed by a series of extractions and washes, drying the organic layer, and finally removing the solvent to yield the crude product.[1]

Q2: How do I properly quench an SNAr reaction?

A2: Quenching is the process of deactivating any remaining reactive reagents in the reaction mixture. For many SNAr reactions, this is achieved by adding an aqueous solution. If the reaction is conducted at low temperatures, be aware that adding an aqueous solution can cause ice to form.[2] In such cases, allow the mixture to warm to a temperature where the ice melts before proceeding with the workup.[2] For reactions that are exothermic upon quenching, it is crucial to cool the reaction flask in an ice bath and add the quenching solution slowly and carefully to maintain control over the reaction.[2]

Q3: What are the most common aqueous solutions used for washing the organic layer, and what do they remove?

A3: Different aqueous solutions are used to remove specific types of impurities:

  • Water: Removes water-soluble organic and inorganic compounds.[1]

  • Dilute Acid (e.g., 1M HCl): Neutralizes and removes basic impurities, such as amine nucleophiles or catalysts.[3]

  • Dilute Base (e.g., saturated NaHCO3 or 1M NaOH): Neutralizes and removes acidic impurities or acidic byproducts.[3] Saturated sodium bicarbonate is a weak base, while sodium hydroxide is a strong base.

  • Brine (saturated NaCl solution): Reduces the solubility of organic compounds in the aqueous layer ("salting out") and helps to break up emulsions.[4] It also removes the bulk of dissolved water from the organic layer before the final drying step.[5]

Q4: How do I choose an appropriate organic solvent for extraction?

A4: The ideal extraction solvent should be immiscible with the aqueous phase, have a high solubility for your desired product, a low boiling point for easy removal, and should not react with any components in the mixture.[3] Diethyl ether and ethyl acetate are common choices. Dichloromethane is also used but can be prone to forming emulsions.[3]

Q5: My SNAr reaction involves a phase-transfer catalyst (PTC). How do I remove it during the workup?

A5: Many phase-transfer catalysts, such as quaternary ammonium salts, have some water solubility and can often be removed by performing multiple washes with water or brine. However, depending on the specific PTC used, additional purification steps like column chromatography may be necessary if it is not fully removed during the aqueous workup.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Persistent Emulsion During Extraction - The two solvent phases have similar densities.[6]- High concentration of surfactant-like molecules.[1]- Vigorous shaking, especially with chlorinated solvents.[6]- Allow the separatory funnel to stand undisturbed for some time.[7]- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[1][7]- Gently swirl or rock the separatory funnel instead of vigorous shaking.[1]- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[1][8]
Product Precipitates Out During Workup - The product has low solubility in the extraction solvent.- The product is "salting out" upon addition of brine.- A significant temperature change is causing the product to crash out.- Add more of the organic extraction solvent to redissolve the product.- Use a different organic solvent in which your product is more soluble.- If precipitation occurs after adding brine, perform the brine wash, then quickly separate the layers and add more fresh organic solvent to the organic layer to redissolve the product.
Difficulty Monitoring Reaction by TLC - The Meisenheimer complex, a common intermediate in SNAr reactions, can be highly colored and may stick to the baseline of the TLC plate.[8]- Starting material and product have very similar Rf values.- To get a clean TLC reading, take a small aliquot of the reaction mixture and perform a mini-workup in a vial (add a small amount of organic solvent and water, shake, and spot the organic layer).[8]- Use a "cospot" on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane, to help differentiate between spots with similar Rf values.[9][10]
Multiple Spots on TLC After Reaction - The reaction may have produced multiple side products.- The starting material may be degrading under the reaction conditions.[8]- Optimize reaction conditions (e.g., lower the temperature, change the base or solvent).- Ensure the purity of your starting materials before beginning the reaction.- If side products are unavoidable, purification by column chromatography will likely be necessary.
Aqueous and Organic Layers Are Not Separating - A water-miscible organic solvent (e.g., ethanol, THF, acetone) may be present in the reaction mixture, leading to a single phase.[7]- Remove the water-miscible solvent on a rotary evaporator before starting the aqueous workup. Then, redissolve the residue in your chosen extraction solvent and water.[7]

Quantitative Data for Workup Procedures

Table 1: Common Aqueous Washing Solutions

Washing Solution Concentration Purpose
Hydrochloric Acid1 M - 3 M[11]Neutralize and remove basic impurities (e.g., amines).
Saturated Sodium BicarbonateSaturated Aqueous Solution[11]Neutralize and remove acidic impurities.
Sodium Hydroxide1 M - 2 M[11]Neutralize and remove acidic impurities (stronger base).
Brine (Sodium Chloride)Saturated Aqueous Solution[11]Remove bulk water and break emulsions.

Table 2: Properties of Common Drying Agents

Drying Agent Capacity Speed Acidity Compatibility Notes
Sodium Sulfate (Na2SO4)High[12][13]Slow[12]Neutral[3]Generally compatible with most functional groups.[12]
Magnesium Sulfate (MgSO4)High[12][13]Fast[3][12]Slightly Acidic[3][13]Generally useful.[12]
Calcium Chloride (CaCl2)High[12]Medium[12]NeutralIncompatible with alcohols, phenols, amines, and some carbonyl compounds.[12][13]
Potassium Carbonate (K2CO3)Medium[12]Medium[12]BasicUsed for drying basic solutions; reacts with acidic compounds.[12][14]

Table 3: Typical Solvent Ratios for Extraction

Parameter Recommendation Rationale
Volume of Organic Solvent for Extraction 1/3 to 1/2 of the aqueous phase volume, repeated 2-3 times.[3][15]Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Volume of Aqueous Wash Solution 1/10 to 1/2 of the organic phase volume.[3]Sufficient to remove impurities without significantly reducing the concentration of the product in the organic phase.

Experimental Protocols

Standard SNAr Reaction Workup Protocol

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a volume of cold water or a saturated aqueous solution of ammonium chloride (NH4Cl) equivalent to the volume of the reaction mixture to quench the reaction. Stir for 10-15 minutes.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in a volume approximately equal to that of the aqueous layer.

    • Stopper the funnel, invert it, and vent frequently to release any pressure buildup.

    • Shake the funnel gently for 1-2 minutes to allow for the partitioning of the product into the organic layer.

    • Place the funnel back on a ring stand and allow the layers to separate completely.

    • Drain the lower (denser) layer. The organic layer is typically the top layer unless a halogenated solvent like dichloromethane is used.

    • Collect the organic layer and transfer the aqueous layer back into the separatory funnel.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent (typically 1/3 to 1/2 of the initial volume) two more times to ensure complete recovery of the product.

    • Combine all organic extracts.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • If the reaction used a basic nucleophile or catalyst, wash the organic layer with a dilute acidic solution (e.g., 1M HCl).

    • If the reaction produced acidic byproducts, wash with a saturated solution of sodium bicarbonate until no more gas evolution is observed.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove the majority of the dissolved water.

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent (e.g., Na2SO4 or MgSO4). Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.

    • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

  • Solvent Removal and Isolation:

    • Remove the drying agent by gravity filtration or by carefully decanting the solution into a clean, pre-weighed round-bottom flask.

    • Rinse the drying agent with a small amount of fresh organic solvent and add this rinse to the round-bottom flask.

    • Remove the organic solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Weigh the flask to determine the yield of the crude product. Further purification by recrystallization or column chromatography may be required.

Visualizations

Workup_Workflow start S_NAr Reaction Mixture quench 1. Quenching (e.g., add H2O or aq. NH4Cl) start->quench extract 2. Liquid-Liquid Extraction (Organic Solvent) quench->extract separate_layers Separate Organic and Aqueous Layers extract->separate_layers wash 3. Washing (Acid, Base, Brine) separate_layers->wash Organic Layer dry 4. Drying (e.g., Na2SO4, MgSO4) wash->dry filter Filter or Decant dry->filter evaporate 5. Solvent Removal (Rotary Evaporator) filter->evaporate product Crude Product evaporate->product

Caption: General workflow for a nucleophilic aromatic substitution reaction workup.

Troubleshooting_Tree start Problem During Workup emulsion Persistent Emulsion? start->emulsion During Extraction precipitate Product Precipitated? start->precipitate During Extraction/Washing no_separation Layers Not Separating? start->no_separation After Adding Solvents add_brine Add Brine emulsion->add_brine Yes gentle_swirl Gentle Swirling add_brine->gentle_swirl Still Emulsified filter_celite Filter through Celite gentle_swirl->filter_celite Still Emulsified add_solvent Add More Solvent precipitate->add_solvent Yes change_solvent Change Solvent add_solvent->change_solvent Still Precipitated rotovap Rotovap to Remove Miscible Solvent no_separation->rotovap Yes

Caption: Decision tree for troubleshooting common SNAr workup issues.

Separation_Pathway reaction_mixture Quenched Reaction Mixture (Product, Byproducts, Reagents in Organic & Aqueous Phases) extraction Liquid-Liquid Extraction reaction_mixture->extraction organic_phase Organic Phase (Product, Non-polar Byproducts/Reagents) extraction->organic_phase aqueous_phase Aqueous Phase (Polar Byproducts, Salts, Water-soluble Reagents) extraction->aqueous_phase acid_wash Acid Wash (e.g., 1M HCl) organic_phase->acid_wash base_wash Base Wash (e.g., sat. NaHCO3) acid_wash->base_wash removed_bases Removed Basic Impurities acid_wash->removed_bases brine_wash Brine Wash base_wash->brine_wash removed_acids Removed Acidic Impurities base_wash->removed_acids dried_organic Dried Organic Phase (Product) brine_wash->dried_organic removed_water Bulk Water Removed brine_wash->removed_water

References

avoiding over-nitration in the synthesis of dinitro compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Dinitro Compounds

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-nitration in the synthesis of dinitro compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of trinitrated byproducts in my reaction. What are the primary causes and how can I minimize them?

A1: The formation of trinitrated and other polynitrated byproducts, often referred to as over-nitration, is a common issue. It typically arises from reaction conditions that are too harsh for the substrate. The primary causes are:

  • Excessive Temperature: Nitration is a highly exothermic reaction.[1] Elevated temperatures increase the reaction rate, leading to a higher likelihood of multiple nitro groups being substituted onto the aromatic ring.[2][3] For many substrates, once the first nitro group is added, the ring becomes deactivated, requiring more forcing conditions for the second nitration. However, if the temperature is too high, the energy barrier for a third nitration can be overcome.

  • High Concentration of Nitrating Agent: Using an excessive molar ratio of the nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) increases the concentration of the active electrophile, the nitronium ion (NO₂⁺).[4][5] This surplus of electrophile can drive the reaction towards polynitration.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even under otherwise controlled conditions, can provide the necessary time for the slower, third nitration to occur.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the recommended temperature for your specific substrate. This often requires cooling the reaction vessel in an ice bath before and during the slow, dropwise addition of the substrate or nitrating agent.[6] For many dinitrations, controlling the temperature is the most critical parameter.

  • Stoichiometric Control: Carefully calculate and use the correct molar equivalents of your nitrating agent. Avoid large excesses.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Quench the reaction as soon as the desired dinitro compound is the major product.

Q2: My starting material is highly activated (e.g., a phenol or aniline derivative). How should I adjust my procedure to avoid over-nitration and oxidation?

A2: Highly activated aromatic rings are extremely susceptible to both polynitration and oxidation by nitric acid.[6] The standard mixed acid (conc. HNO₃/H₂SO₄) is often too strong.

Recommended Adjustments:

  • Use Milder Nitrating Agents: Consider alternatives to the potent mixed acid system. Options include:

    • Dilute nitric acid, sometimes without sulfuric acid.[6]

    • Metal nitrates (e.g., bismuth subnitrate) in combination with reagents like thionyl chloride, which can offer high selectivity.[8]

    • Using acetic anhydride with nitric acid to generate acetyl nitrate in situ.

  • Protecting Groups: For anilines, the amino group should be protected (e.g., by acylation to form an acetanilide) to reduce its activating effect and prevent oxidation. The protecting group can be removed after nitration.

  • Low Temperatures: Reactions should be carried out at very low temperatures (e.g., below 0°C) to control the violent reaction rate.[6]

Q3: The second nitration step is not proceeding to completion, leaving a large amount of the mononitrated intermediate. What should I do?

A3: This issue arises because the first nitro group deactivates the aromatic ring, making the second substitution much more difficult.[9][10] To drive the reaction to the dinitro stage without causing over-nitration, a careful balance of conditions is needed.

Troubleshooting Steps:

  • Increase Temperature Gradually: After the initial mononitration (which might be performed at a lower temperature), you may need to slowly and carefully raise the temperature to initiate the second nitration. Monitor closely to avoid runaway reactions.

  • Use a Stronger Nitrating Medium: If increasing the temperature is not effective or safe, consider using a stronger nitrating agent for the second step. For example, if the first step used mixed acid, the second might require fuming nitric acid or oleum (fuming sulfuric acid).[9] This is a common strategy in industrial syntheses, such as that of TNT, where the product is isolated and re-subjected to harsher conditions for the next nitration.[9]

  • Increase Reaction Time: The second nitration is slower. Ensure you are allowing sufficient time for the reaction to complete by monitoring via TLC or HPLC.

Q4: After quenching the reaction in ice water, my dinitro product is not precipitating. How can I isolate it?

A4: While many nitroaromatics are solids that precipitate upon dilution with water, this is not always the case, especially if the product is an oil or has some water solubility.

Isolation Strategies:

  • Solvent Extraction: If the product does not precipitate, it is likely dissolved or emulsified in the aqueous acid mixture. Neutralize the solution carefully (e.g., with sodium bicarbonate or sodium hydroxide solution, always in an ice bath) and then perform a liquid-liquid extraction with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.[9]

  • Check pH: Ensure the aqueous layer is properly neutralized before extraction. Some nitro compounds, particularly those with acidic or basic functional groups, may have different solubilities at different pH values.

  • Salting Out: Adding a saturated salt solution (brine) to the aqueous layer can sometimes decrease the solubility of the organic product and improve extraction efficiency.

Quantitative Data Summary

The optimal conditions for nitration are highly substrate-dependent. The following table provides general guidelines for controlling the degree of nitration for a simple aromatic compound like benzene or toluene.

ParameterMononitration (e.g., Nitrobenzene)Dinitration (e.g., m-Dinitrobenzene)Conditions Leading to Over-Nitration
Temperature < 50-60°C[1][3]70-100°C (often requires heating)[11]> 110°C[12]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄ or OleumFuming HNO₃ / Oleum
Reaction Time Typically 30-60 minutesCan range from 30 minutes to several hours[11]Extended reaction times at high temperatures
Substrate Activated or unactivated arenesDeactivated arenes (e.g., nitrobenzene)Activated arenes under harsh conditions

Key Experimental Protocols

Protocol 1: Synthesis of m-Dinitrobenzene from Nitrobenzene

This protocol details a typical procedure for the second nitration of a deactivated aromatic ring.

Materials:

  • Nitrobenzene

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Rectified Spirit (Ethanol) for recrystallization

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottomed flask placed in a fume hood, carefully add 21 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 15 mL of fuming nitric acid to the cooled sulfuric acid with gentle swirling.

  • Addition of Substrate: To the cooled nitrating mixture, slowly add 12.5 mL of nitrobenzene in small portions (approx. 3 mL at a time). Swirl the flask thoroughly after each addition to ensure proper mixing and to manage the exotherm.

  • Reaction: After the addition is complete, fit the flask with a reflux condenser. Heat the mixture on a water bath to approximately 100°C for 30 minutes.[11] Periodically shake the flask to ensure homogeneity.

  • Quenching and Isolation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare approximately 500 mL of cold water/ice. Cautiously and slowly pour the cooled reaction mixture into the ice water with vigorous stirring. The m-dinitrobenzene should solidify.

  • Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. To purify the product, transfer the crude solid to a flask, add 80-100 mL of rectified spirit, and heat on a water bath to dissolve it. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals. A second recrystallization may be necessary to obtain pure m-dinitrobenzene (m.p. 90°C).[11]

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate eluent (e.g., a mixture of hexane and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp

Procedure:

  • Sample Preparation: During the reaction, carefully withdraw a tiny aliquot (e.g., with a glass capillary). Quench it in a small vial containing ice water and a small amount of an extraction solvent (e.g., ethyl acetate). Shake well.

  • Spotting: Use a capillary tube to spot the organic layer onto the TLC plate baseline. Also spot the starting material and, if available, a standard of the desired product for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. Over-nitration would be indicated by the appearance of a third spot, typically with a different Rf value.

Visualizations

Logical Flowchart for Troubleshooting Over-Nitration

G start Problem: Significant Over-Nitration (e.g., Trinitro byproduct) cause1 High Reaction Temperature? start->cause1 cause2 Excess Nitrating Agent? start->cause2 cause3 Substrate Too Activated? start->cause3 cause4 Reaction Time Too Long? start->cause4 sol1 Solution: Implement Strict Cooling (e.g., Ice Bath) Maintain Recommended Temp cause1->sol1 Mitigate sol2 Solution: Use Stoichiometric Amounts Calculate Molar Equivalents cause2->sol2 Mitigate sol3 Solution: Use Milder Conditions (e.g., Dilute HNO3) Or Protect Activating Group cause3->sol3 Mitigate sol4 Solution: Monitor Reaction (TLC/HPLC) Quench at Optimal Point cause4->sol4 Mitigate

Caption: Troubleshooting guide for over-nitration causes and solutions.

General Experimental Workflow for Controlled Dinitration

G A 1. Prepare & Cool Nitrating Mixture (HNO3/H2SO4) B 2. Cool Reaction Vessel (0-10°C) A->B C 3. Slow, Dropwise Addition of Substrate B->C D 4. Monitor Progress (TLC / HPLC) C->D E 5. Adjust Temperature (If second nitration is slow) D->E Incomplete? F 6. Quench Reaction (Pour into ice water) D->F Complete? E->D G 7. Isolate & Purify (Filter or Extract) F->G

Caption: Step-by-step workflow for a controlled dinitration experiment.

Decision Pathway for Selecting Nitration Conditions

Caption: Decision-making process for choosing appropriate nitration conditions.

References

Technical Support Center: Purifying Nitroaromatic Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying nitroaromatic compounds?

A1: Silica gel is the most widely used stationary phase for the column chromatography of nitroaromatic compounds due to its versatility and effectiveness in separating compounds based on polarity.[1][2] Alumina can also be used and may be advantageous for certain applications.[1][3] For more challenging separations, especially in high-performance liquid chromatography (HPLC), reversed-phase columns like C18 or specialized phases like Phenyl-Hexyl, which offer π-π interactions, can be employed.[4][5]

Q2: How do I select an appropriate mobile phase for my nitroaromatic compound?

A2: The selection of a mobile phase, or eluent, is crucial for successful separation. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2][6] The polarity of the eluent is optimized using thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2][6] Other solvent systems include dichloromethane/hexane and ethyl acetate/acetone.[1][6]

Q3: My nitroaromatic compound is yellow/orange. Do I still need a visualization technique for TLC?

A3: While many nitroaromatic compounds are colored, relying solely on visual detection can be misleading, especially if impurities are colorless or present at low concentrations.[7] It is best practice to use a non-destructive visualization method like UV light, as aromatic compounds strongly absorb UV radiation.[8][9] This will reveal other UV-active impurities. Following UV visualization, other methods like iodine vapor or chemical stains can be used if necessary.[8][9]

Q4: What is the difference between isocratic and gradient elution, and which is better for nitroaromatic compounds?

A4: Isocratic elution uses a constant mobile phase composition throughout the separation, which is simpler and ideal for separating compounds with similar properties.[10][11] Gradient elution involves progressively increasing the polarity of the mobile phase during the separation.[10][12] This is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time.[10][13] For purifying a crude reaction mixture containing a nitroaromatic product and various byproducts, a gradient elution is often more effective.[13]

Troubleshooting Guides

Problem 1: Poor Separation of Isomers (e.g., o/p-nitrophenol)

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Fractions containing a mixture of isomers, as confirmed by TLC or other analytical methods.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase For isomers with subtle polarity differences, standard silica gel may not provide sufficient resolution. Consider using a Phenyl-Hexyl stationary phase, which can offer additional separation through π-π interactions with the aromatic rings.[4]
Incorrect Mobile Phase Polarity The polarity of the eluent may not be optimal. Systematically vary the solvent ratio (e.g., hexane:ethyl acetate) based on preliminary TLC analysis to maximize the difference in Rf values (ΔRf) between the isomers.
Isocratic Elution Insufficiency An isocratic elution may not have the resolving power for closely eluting isomers. A shallow gradient elution, where the solvent polarity is increased very slowly, can often improve separation.[13]
Problem 2: The Nitroaromatic Compound is Stuck on the Column

Symptoms:

  • The colored band of the compound does not move down the column, or moves very slowly, even with an increasingly polar mobile phase.

  • No product is recovered in the collected fractions.

Possible Causes & Solutions:

CauseSolution
Compound is too Polar for the Solvent System The mobile phase is not polar enough to elute the compound. For highly polar nitroaromatics, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[6][14]
Strong Adsorption to the Stationary Phase Some nitroaromatic compounds, especially those with acidic protons (like nitrophenols), can interact very strongly with the acidic silanol groups on silica gel. Adding a small amount of a modifier to the eluent, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds), can help to reduce this strong interaction and facilitate elution.[6]
Compound Decomposition The nitroaromatic compound may be unstable on the silica gel, leading to decomposition.[14] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[14] If decomposition is an issue, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel.[14]
Problem 3: The Compound Elutes Too Quickly (With the Solvent Front)

Symptoms:

  • The compound is found in the very first fractions collected.

  • Poor separation from non-polar impurities.

Possible Causes & Solutions:

CauseSolution
Mobile Phase is Too Polar The eluent is too strong and is not allowing for sufficient interaction between the compound and the stationary phase. Use a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Column Cracking or Channeling Improperly packed columns can have cracks or channels that allow the solvent and sample to bypass the stationary phase. Ensure the column is packed uniformly and is never allowed to run dry.[2]

Experimental Protocols

Protocol 1: Preparation of a Silica Gel Column for Flash Chromatography
  • Select Column Size: Choose a column diameter based on the amount of crude sample to be purified. A common guideline is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.[15]

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[2] Add a thin layer (approx. 1 cm) of sand on top of the plug.[6]

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps to compact the silica bed. Never let the solvent level fall below the top of the silica gel.[2]

  • Finalizing the Column: Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top to prevent disturbance of the silica bed during sample and solvent addition.[6][16]

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column before loading the sample.

Protocol 2: Sample Loading
  • Solution Loading (Preferred): Dissolve the crude nitroaromatic compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.[16] Using a pipette, carefully add the sample solution to the top of the silica gel, allowing it to absorb into the stationary phase.[16]

  • Dry Loading (for poorly soluble samples):

    • Dissolve the crude sample in a suitable volatile solvent (e.g., acetone or dichloromethane).

    • Add a small amount of silica gel (2-3 times the sample weight) to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[16]

    • Carefully add this powder to the top of the packed column.[16]

Data Presentation

Table 1: Common Solvents and Their Properties
SolventPolarity IndexUV Cutoff (nm)Notes
n-Hexane0.1195Common non-polar component of mobile phase.
Dichloromethane3.1233Good for dissolving a wide range of compounds.
Ethyl Acetate4.4255Common polar component of mobile phase.[2]
Acetone5.1330Can be used for more polar compounds.
Acetonitrile5.8190Often used in reversed-phase chromatography.[5]
Methanol5.1205A strong polar solvent; can be used in small amounts to significantly increase eluent polarity.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Separation start Poor Separation Observed check_tlc Review TLC Data Is ΔRf sufficient? start->check_tlc optimize_solvent Optimize Mobile Phase (Vary solvent ratio) check_tlc->optimize_solvent No check_loading Check Sample Loading Was it overloaded? check_tlc->check_loading Yes try_gradient Implement a Shallow Gradient Elution optimize_solvent->try_gradient change_stationary_phase Change Stationary Phase (e.g., Phenyl-Hexyl for isomers) try_gradient->change_stationary_phase fail Still Poor Separation change_stationary_phase->fail repack_column Repack Column Ensure no channeling check_loading->repack_column No success Improved Separation check_loading->success Yes, reduced load repack_column->success

Caption: A decision-making workflow for troubleshooting poor separation.

Purification_Strategy General Purification Workflow crude_product Crude Nitroaromatic Product tlc_development Method Development (TLC) - Select solvent system - Check for stability crude_product->tlc_development column_prep Prepare Column - Select stationary phase - Pack column tlc_development->column_prep sample_loading Load Sample - Solution or dry loading column_prep->sample_loading elution Elute with Mobile Phase - Isocratic or gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions (TLC) fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_removal Remove Solvent combine_pure->solvent_removal pure_product Pure Nitroaromatic Compound solvent_removal->pure_product

Caption: A standard workflow for purifying nitroaromatic compounds.

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Haloarenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of haloarenes. The following sections offer detailed information to help manage the exothermic nature of these reactions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of haloarenes?

A1: The nitration of haloarenes is a highly exothermic process, meaning it releases a significant amount of heat.[1][2][3] Failure to control the temperature can lead to a rapid, uncontrolled increase in the reaction rate, a dangerous situation known as a "runaway reaction." This can result in the formation of unwanted byproducts, including di-nitrated and poly-nitrated compounds, and poses a significant safety hazard, with the potential for explosions.[4] Proper temperature control is essential for both safety and product selectivity.

Q2: What are the primary safety precautions to take before starting a haloarene nitration?

A2: Before beginning any nitration reaction, a thorough risk assessment is crucial. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes from nitric and sulfuric acids.

  • Ice Bath: Have a readily accessible and adequately sized ice bath to cool the reaction vessel and control the temperature.[5]

  • Slow Addition: Add the nitrating mixture (or the haloarene) slowly and in small portions to the reaction mixture to allow for heat dissipation.[5]

  • Monitoring: Continuously monitor the reaction temperature with a thermometer.

  • Quenching Plan: Have a plan for safely quenching the reaction in case of a temperature excursion.

Q3: How does the nature of the halogen substituent affect the reactivity and exothermicity of the nitration?

A3: Halogens are deactivating groups due to their inductive effect, which withdraws electron density from the aromatic ring.[6] However, they are also ortho-, para-directing due to resonance.[6] The deactivating effect means that haloarenes are less reactive than benzene, and the nitration may require more forcing conditions.[6] The specific halogen (F, Cl, Br, I) can influence the reaction rate, with fluorobenzene being the most reactive and iodobenzene the least among the common haloarenes. While all are exothermic, the potential for a runaway reaction is a concern for all haloarene nitrations.

Q4: What is the purpose of using sulfuric acid in the nitrating mixture?

A4: Concentrated sulfuric acid serves two primary roles in the nitration of haloarenes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[7][8] Second, sulfuric acid is a strong dehydrating agent, absorbing the water produced during the reaction. This is important because the presence of water can dilute the nitric acid and inhibit the formation of the nitronium ion, thus slowing down or stopping the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Addition of reagents is too fast.2. Inadequate cooling.3. Insufficient stirring, leading to localized hot spots.1. Immediately stop the addition of reagents.2. Immerse the reaction flask deeper into the ice bath or add more ice/salt to the bath.3. Increase the stirring rate to ensure uniform temperature distribution.4. If the temperature continues to rise rapidly, quench the reaction by carefully and slowly pouring the reaction mixture over a large amount of crushed ice in a separate, large beaker. Caution: This should be done with extreme care behind a safety shield.
Low yield of the desired mononitrated product 1. Incomplete reaction due to insufficient reaction time or temperature.2. Loss of product during workup and purification.3. Competing side reactions (e.g., oxidation).1. Ensure the reaction is stirred for the recommended time at the appropriate temperature. Consider extending the reaction time if TLC analysis shows significant unreacted starting material.2. Minimize transfers and use appropriate recrystallization solvents to reduce product loss.[5][9]3. Maintain the recommended reaction temperature to minimize oxidative side reactions.
Formation of significant amounts of di-nitrated or poly-nitrated products 1. Reaction temperature is too high.2. Use of an overly concentrated nitrating mixture.3. Extended reaction time beyond what is necessary for mononitration.1. Maintain strict temperature control, typically below 60°C for most haloarene nitrations.[5][10]2. Use the recommended concentrations and ratios of nitric and sulfuric acids.3. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid over-nitration.
Product does not precipitate upon pouring the reaction mixture into water/ice 1. The product is an oil at the quenching temperature.2. The product is soluble in the aqueous acidic solution.1. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).2. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate) to decrease the solubility of the product, which may then precipitate or be more efficiently extracted.
Difficulty in separating ortho and para isomers 1. The isomers have similar physical properties.1. Utilize fractional crystallization, as the para isomer is often less soluble than the ortho isomer in common solvents like ethanol.[5]2. Column chromatography can be an effective method for separating isomers with different polarities.[10]

Quantitative Data Presentation

The following table summarizes typical experimental conditions and outcomes for the mononitration of various haloarenes. Note that yields can vary significantly based on the specific reaction scale and conditions.

Haloarene Reaction Temperature (°C) Typical Reagents Ortho:Para Isomer Ratio (approx.) Typical Yield (%) Melting Point of Para Isomer (°C)
Chlorobenzene 25 - 35[11]Conc. HNO₃, Conc. H₂SO₄35:65[1]~30-65[1][11]83-84[1][11]
Bromobenzene 50 - 60[5][10]Conc. HNO₃, Conc. H₂SO₄38:62[5]~46[9]125-127
Fluorobenzene N/AConc. HNO₃, Conc. H₂SO₄N/AN/A44
Iodobenzene ~50[12]Conc. HNO₃, BenzeneN/A~86[12]171-174

Experimental Protocols

General Protocol for the Nitration of a Haloarene (e.g., Chlorobenzene)
  • Preparation of the Nitrating Mixture: In a flask, carefully add a specific volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid, keeping the temperature of the mixture below 20°C.

  • Reaction Setup: Place the haloarene (e.g., chlorobenzene) in a separate reaction flask equipped with a magnetic stirrer and a thermometer. Immerse this flask in an ice-water bath to maintain a low temperature.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred haloarene. The rate of addition should be controlled to maintain the reaction temperature within the desired range (e.g., 25-35°C for chlorobenzene).[11]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the specified temperature for a set period (e.g., 30-60 minutes). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper. The crude product can then be purified by recrystallization, typically from ethanol, to separate the ortho and para isomers.[1][5]

Visualizations

Nitration_Signaling_Pathway cluster_catalyst Catalyst Action HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_plus Catalyst Intermediate Arenium Ion Intermediate NO2_plus->Intermediate Haloarene Haloarene Haloarene->Intermediate Electrophilic Attack Product Nitrohaloarene (o- and p-isomers) Intermediate->Product Deprotonation HSO4_minus Bisulfate Ion (HSO₄⁻) H2O Water (H₂O)

Caption: Signaling pathway for the electrophilic nitration of haloarenes.

Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) start->prep_nitrating_mix cool_haloarene Cool Haloarene in Ice Bath start->cool_haloarene add_nitrating_mix Slowly Add Nitrating Mixture to Haloarene with Stirring prep_nitrating_mix->add_nitrating_mix cool_haloarene->add_nitrating_mix monitor_temp Monitor Temperature Continuously add_nitrating_mix->monitor_temp monitor_temp->add_nitrating_mix Adjust Addition Rate react Stir at Controlled Temperature monitor_temp->react Temp. OK quench Pour Reaction Mixture onto Ice Water react->quench isolate Isolate Crude Product (Vacuum Filtration) quench->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Caption: General experimental workflow for haloarene nitration.

Troubleshooting_Logic start Problem Encountered temp_increase Uncontrolled Temperature Rise? start->temp_increase low_yield Low Product Yield? temp_increase->low_yield No runaway_protocol Execute Runaway Protocol: 1. Stop Reagent Addition 2. Enhance Cooling 3. Increase Stirring 4. Prepare to Quench temp_increase->runaway_protocol Yes side_products Significant Side Products? low_yield->side_products No check_reaction_params Review Reaction Parameters: - Reaction Time - Temperature - Reagent Stoichiometry low_yield->check_reaction_params Yes refine_conditions Refine Reaction Conditions: - Lower Temperature - Adjust Reagent Concentration - Monitor with TLC side_products->refine_conditions Yes isomer_separation Address Isomer Separation: - Fractional Crystallization - Column Chromatography side_products->isomer_separation Isomers? optimize_workup Optimize Workup: - Minimize Transfers - Select Appropriate Solvents check_reaction_params->optimize_workup refine_conditions->isomer_separation

Caption: Logical troubleshooting guide for nitration reactions.

References

identification of impurities in 1-Bromo-2-chloro-3,5-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene.

Troubleshooting Guides

Problem: Low or No Product Yield

Low or no yield of the desired this compound can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete Nitration - Verify Nitrating Agent: Ensure the freshness and concentration of nitric and sulfuric acids. The nitronium ion (NO₂⁺) is the active electrophile, and its formation is dependent on the strength of the acid mixture.[1][2] - Optimize Reaction Temperature: Nitration is an exothermic reaction.[1] Maintain the recommended temperature range. Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures can promote the formation of byproducts. - Increase Reaction Time: If preliminary analysis (e.g., TLC) shows the presence of starting material, consider extending the reaction time.
Suboptimal Halogenation - Catalyst Activity: For bromination and chlorination steps, ensure the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active.[3] - Purity of Halogenating Agent: Use pure halogenating agents to avoid the introduction of unwanted side reactions.
Starting Material Quality - Purity Check: Verify the purity of the starting halobenzene derivative using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities in the starting material can interfere with the reaction.
Product Loss During Work-up - Extraction Efficiency: Ensure the correct solvent and pH are used during aqueous work-up to prevent the loss of the product into the aqueous layer. - Purification Method: Optimize the purification method (e.g., recrystallization, column chromatography). For recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low or No Product Yield check_sm Analyze Starting Material Purity (NMR, GC-MS) start->check_sm check_reagents Verify Reagent Quality (Acids, Halogens, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions analyze_crude Analyze Crude Product (TLC, LC-MS) check_sm->analyze_crude If SM is pure check_reagents->analyze_crude If reagents are good check_conditions->analyze_crude If conditions were correct workup_review Review Work-up & Purification Procedures analyze_crude->workup_review If product is present in crude adjust_temp Adjust Temperature analyze_crude->adjust_temp If starting material remains adjust_time Adjust Reaction Time analyze_crude->adjust_time If starting material remains optimize_extraction Optimize Extraction workup_review->optimize_extraction If losses are high optimize_purification Optimize Purification workup_review->optimize_purification If losses are high end Improved Yield optimize_extraction->end optimize_purification->end adjust_temp->end adjust_time->end

Caption: Troubleshooting workflow for low product yield.

Problem: Presence of Unexpected Impurities

The formation of impurities is a common challenge in multi-step aromatic substitutions. Identifying these impurities is the first step toward mitigating their formation.

Common Impurity Types and Identification:

Impurity Type Potential Source Identification Methods
Isomeric Products - Incorrect Directing Group Effects: The directing effects of the existing substituents on the benzene ring may lead to the formation of constitutional isomers.[3] - Suboptimal Reaction Conditions: Temperature and catalyst choice can influence regioselectivity.- NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between isomers based on differences in chemical shifts and coupling constants. - LC-MS: Isomers may have different retention times and can be identified by their mass-to-charge ratio.[4][5]
Over-nitrated/halogenated Products - Excessive Reagent: Using a large excess of the nitrating or halogenating agent. - Prolonged Reaction Time: Allowing the reaction to proceed for too long.- Mass Spectrometry (GC-MS, LC-MS): Will show a higher molecular weight corresponding to the addition of extra nitro or halogen groups.[5][6]
Incompletely Reacted Intermediates - Insufficient Reaction Time or Temperature: The reaction did not proceed to completion.- TLC, HPLC, LC-MS: Comparison with authentic standards of the starting materials and intermediates can confirm their presence.[7]
Byproducts from Side Reactions - High Temperatures: Can lead to oxidation or decomposition. - Presence of Water: Can deactivate catalysts and lead to unwanted side reactions.[8][9]- Spectroscopic Techniques (NMR, IR, MS): A combination of these techniques is often necessary for the structural elucidation of unknown byproducts.[4][10]

Logical Flow for Impurity Identification:

ImpurityID start Unexpected Spot/Peak Detected tlc_hplc Initial Characterization (TLC/HPLC) start->tlc_hplc lcms Determine Molecular Weight (LC-MS) tlc_hplc->lcms compare_mw Compare MW with Expected Products/Intermediates lcms->compare_mw known_impurity Known Impurity Identified compare_mw->known_impurity unknown_impurity Unknown Impurity compare_mw->unknown_impurity isolate Isolate Impurity (Prep-HPLC/Column) nmr Structural Elucidation (NMR) isolate->nmr end Impurity Structure Confirmed nmr->end known_impurity->end unknown_impurity->isolate

References

Technical Support Center: Synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach is a two-step process. First, 1-bromo-2-chlorobenzene is synthesized, which then undergoes a dinitration reaction to yield the final product.

Q2: What are the critical parameters to control during the dinitration step?

A2: The critical parameters for the dinitration of 1-bromo-2-chlorobenzene are the reaction temperature, the concentration of the nitrating mixture (typically a combination of nitric acid and sulfuric acid), and the reaction time. Careful control of these variables is essential to maximize the yield of the desired 3,5-dinitro isomer and minimize the formation of byproducts.

Q3: I am observing a low yield of the final product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete dinitration: The reaction may not have gone to completion.

  • Formation of isomers: The nitration process can produce other dinitro isomers, which may be lost during purification.

  • Suboptimal reaction conditions: Incorrect temperature or reagent concentrations can favor side reactions.

  • Loss during workup and purification: The product may be lost during extraction, washing, or recrystallization steps.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the final product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. Column chromatography can also be employed for higher purity requirements.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction during dinitration.Increase reaction time or temperature cautiously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of undesired isomers.Optimize the nitrating agent composition and control the reaction temperature strictly. Lower temperatures often favor the formation of the desired isomer.
Product loss during workup.Ensure proper phase separation during extraction. Minimize the number of transfer steps. Use a suitable solvent for recrystallization to maximize recovery.
Presence of Mononitrated Impurities Insufficient nitrating agent or reaction time.Increase the molar ratio of the nitrating mixture to the substrate. Extend the reaction time and monitor for the disappearance of the mononitrated intermediate by TLC.
Oily Product Instead of Solid Presence of impurities, particularly isomers.Attempt to purify by column chromatography to separate the desired product from oily impurities. A different recrystallization solvent might also be effective.
Dark-colored Product Formation of oxidation byproducts.Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. Activated carbon treatment during recrystallization can sometimes remove colored impurities.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-chlorobenzene

This procedure is based on a standard Sandmeyer reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chloroaniline127.5712.76 g0.10
Hydrobromic Acid (48%)80.9140 mL~0.35
Sodium Nitrite69.007.25 g0.105
Copper(I) Bromide143.4514.35 g0.10
Water18.02As needed-
Diethyl Ether74.12As needed-
Sodium Hydroxide Solution (5%)40.00As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL flask, dissolve 2-chloroaniline in hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1-bromo-2-chlorobenzene.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Bromo-2-chlorobenzene191.459.57 g0.05
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.0115 mL-
Ice-As needed-
Ethanol46.07As needed-

Procedure:

  • In a 100 mL flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1-bromo-2-chlorobenzene to the cold sulfuric acid with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 1-bromo-2-chlorobenzene, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

SynthesisWorkflow Start Start: 2-Chloroaniline Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Intermediate 1-Bromo-2-chlorobenzene Sandmeyer->Intermediate Dinitration Dinitration (HNO3, H2SO4, 0-10 °C) Intermediate->Dinitration Workup Workup (Ice Quench, Filtration) Dinitration->Workup Purification Purification (Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction (TLC Analysis) Start->IncompleteReaction IsomerFormation Consider Isomer Formation Start->IsomerFormation WorkupLoss Evaluate Workup Loss Start->WorkupLoss IncreaseTimeTemp Action: Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp OptimizeConditions Action: Optimize Nitrating Mixture & Temperature IsomerFormation->OptimizeConditions RefineWorkup Action: Refine Extraction & Recrystallization WorkupLoss->RefineWorkup

Caption: Troubleshooting decision tree for low yield issues.

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Methodological Guide

In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-Bromo-2-chloro-3,5-dinitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry.

Due to the limited availability of experimental spectra for this compound, this guide utilizes highly accurate predictive methodologies to forecast its NMR spectral parameters. To provide a valuable comparative framework, the predicted data is presented alongside experimentally determined NMR data for the structurally related compound, 1,3-dinitrobenzene. This comparison will aid researchers in understanding the influence of substituent effects on the NMR spectra of dinitroaromatic systems.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 1,3-dinitrobenzene. The predicted values were generated using the online NMR prediction tool, NMRDB.org.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
This compoundH-48.88d2.5
H-68.68d2.5
1,3-DinitrobenzeneH-29.07t2.2
H-4/H-68.57dd8.4, 2.2
H-57.81t8.4

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compoundC-1120.9
C-2135.0
C-3150.1
C-4128.8
C-5147.5
C-6121.9
1,3-DinitrobenzeneC-1/C-3148.6
C-2129.6
C-4/C-6127.5
C-5134.9

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

2. NMR Instrument Parameters:

  • The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

    For ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust to an appropriate level to maximize signal without causing receiver overload.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    For ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

    • Receiver Gain (RG): Adjust as needed.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Identify the chemical shifts of the peaks in the ¹³C NMR spectrum to determine the number of non-equivalent carbon atoms.

Visualization of Predicted NMR Signals

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its ¹H and ¹³C NMR signals.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

A Comparative Guide to the Mass Spectrometry of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analysis for 1-Bromo-2-chloro-3,5-dinitrobenzene, a halogenated nitroaromatic compound relevant in various fields of chemical research and development. This document outlines the expected fragmentation patterns under Electron Ionization (EI) and compares Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative analytical technique.

Mass Spectrometry of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound. The electron ionization (EI) source in a mass spectrometer subjects the molecule to a high-energy electron beam, causing ionization and extensive fragmentation. This fragmentation is highly reproducible and provides a characteristic fingerprint for structural elucidation.

Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit a complex but interpretable fragmentation pattern, primarily driven by the loss of its nitro (-NO₂) groups and halogen atoms. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for the molecular ion and bromine/chlorine-containing fragments.

Based on established fragmentation pathways for dinitroaromatic compounds, the following major fragments are anticipated:

m/z (relative to most abundant isotope) Proposed Fragment Ion Interpretation
280, 282, 284[C₆H₂⁷⁹/⁸¹Br³⁵/³⁷ClN₂O₄]⁺Molecular Ion (M⁺)
234, 236, 238[M - NO₂]⁺Loss of a nitro group
204, 206, 208[M - NO₂ - NO]⁺Subsequent loss of a nitric oxide radical
188, 190, 192[M - 2NO₂]⁺Loss of both nitro groups
153, 155[C₆H₂³⁵/³⁷Cl]⁺Loss of Br and 2NO₂
126[C₆H₂]⁺Loss of Br, Cl, and 2NO₂
79, 81[Br]⁺Bromine cation
46[NO₂]⁺Nitro group cation
35, 37[Cl]⁺Chlorine cation

Note: The m/z values represent the nominal mass of the most abundant isotopic variant of the fragment. The table reflects the predicted fragmentation; actual experimental data may show variations in relative abundances.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound would involve the following:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250-280°C.

  • Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Alternative Analytical Technique: HPLC-UV

For compounds that may be thermally labile or not sufficiently volatile for GC analysis, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a powerful alternative.[1]

Comparison of GC-MS and HPLC-UV
Parameter GC-MS with Electron Ionization HPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Analyte Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile and thermally labile compounds.
Selectivity High, based on mass fragmentation patterns.Moderate, based on chromatographic retention and UV absorbance wavelength.
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode.Good, but can be limited by the chromophore of the analyte.
Structural Information Provides detailed structural information from fragmentation patterns.Provides limited structural information.
Sample Throughput Can be lower due to longer run times for complex mixtures.Can be higher with optimized methods.
Experimental Protocol: HPLC-UV Analysis

A standard HPLC-UV method for the analysis of halogenated nitroaromatic compounds could be as follows:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (typically around 254 nm for nitroaromatic compounds).

  • Injection Volume: 10-20 µL.

Visualizing Analytical Processes

To better illustrate the analytical workflows and the underlying chemical processes, the following diagrams are provided.

fragmentation_pathway M [C₆H₂BrClN₂O₄]⁺ m/z = 280, 282, 284 frag1 [C₆H₂BrClN₂O₂]⁺ m/z = 234, 236, 238 M->frag1 - NO₂ frag3 [C₆H₂BrCl]⁺ m/z = 188, 190, 192 M->frag3 - 2NO₂ frag2 [C₆H₂BrClNO]⁺ m/z = 204, 206, 208 frag1->frag2 - NO frag4 [C₆H₂Cl]⁺ m/z = 153, 155 frag3->frag4 - Br frag5 [C₆H₂]⁺ m/z = 126 frag4->frag5 - Cl no2 NO₂ no NO br Br cl Cl

Caption: Predicted EI-MS fragmentation pathway of this compound.

analytical_workflow cluster_gcms GC-MS Analysis cluster_hplcuv HPLC-UV Analysis gcms_sample Sample Injection gc_separation GC Separation gcms_sample->gc_separation ei_ionization Electron Ionization (70 eV) gc_separation->ei_ionization ms_detection Mass Detection ei_ionization->ms_detection gcms_data Mass Spectrum ms_detection->gcms_data hplcuv_sample Sample Injection hplc_separation HPLC Separation hplcuv_sample->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplcuv_data Chromatogram uv_detection->hplcuv_data start Sample Preparation start->gcms_sample start->hplcuv_sample

Caption: Comparative experimental workflow for GC-MS and HPLC-UV analysis.

References

A Comparative Guide to the FT-IR Spectrum of 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Bromo-2-chloro-3,5-dinitrobenzene, a polysubstituted aromatic compound. The interpretation of its spectrum is presented alongside a comparison with structurally related nitroaromatic compounds to aid researchers, scientists, and drug development professionals in spectral analysis and material characterization. The inclusion of experimental protocols and a logical workflow diagram is intended to support practical laboratory applications.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups and substitution pattern on the benzene ring. The key vibrational modes include the stretching of the nitro groups (NO₂), carbon-halogen bonds (C-Br and C-Cl), aromatic carbon-carbon bonds (C=C), and carbon-hydrogen bonds (C-H).

To contextualize these features, the table below compares the expected characteristic absorption bands for this compound with the experimental FT-IR data of similar halogenated nitrobenzene derivatives. This comparison highlights how changes in substitution (type and position of halogens and number of nitro groups) influence the vibrational frequencies.

Vibrational Mode This compound (Predicted, cm⁻¹) 1-Chloro-2,4-dinitrobenzene (cm⁻¹) [1]1-Bromo-2,4-dinitrobenzene (cm⁻¹) [2]1,3-Dinitrobenzene (cm⁻¹) [3][4]
Aromatic C-H Stretch~3100 - 3000~3100~3100~3100
Asymmetric NO₂ Stretch~1550 - 1530153015401530
Symmetric NO₂ Stretch~1360 - 1340135013501345
Aromatic C=C Stretch~1600 - 1585, ~1500 - 14001600, 14501600, 14501615, 1460
C-N Stretch~1335 - 1250Not specifiedNot specified~1300
C-Cl Stretch~800 - 600Not specifiedNot applicableNot applicable
C-Br Stretch~680 - 515Not applicableNot specifiedNot applicable
Aromatic C-H Out-of-Plane Bend~900 - 800830830910, 840

Note: The predicted values for this compound are based on established group frequency ranges for aromatic, nitro, and halogenated compounds.[5][6][7]

The presence of two electron-withdrawing nitro groups in all the compared compounds results in strong and characteristic absorption bands for the asymmetric and symmetric NO₂ stretching vibrations, typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] The aromatic C=C stretching vibrations appear in the 1600-1400 cm⁻¹ region.[6] The specific substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern.[7]

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid organic compound like this compound using the potassium bromide (KBr) pellet method.

Objective: To obtain a high-quality transmission FT-IR spectrum of a solid sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared lamp

  • Potassium bromide (KBr), spectroscopy grade

  • Spatula

  • Sample: this compound (1-2 mg)

Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption. Also, ensure the sample is free of moisture.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the FT-IR spectral analysis of a substituted nitroaromatic compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Comparison Sample Solid Sample (e.g., this compound) Grind Grind Sample with KBr (1:100 ratio) Sample->Grind KBr Spectroscopy Grade KBr KBr->Grind Press Press into Transparent Pellet Grind->Press Background Acquire Background Spectrum (Empty Chamber) Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (e.g., Baseline Correction) SampleSpec->Process Identify Identify Key Absorption Bands Process->Identify Compare Compare with Reference Spectra & Group Frequencies Identify->Compare Interpret Structural Interpretation Compare->Interpret

Caption: Workflow for FT-IR analysis of solid organic compounds.

References

Bromide vs. Chloride as Leaving Groups in SNAr Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) reactions is critical for the efficient synthesis of complex aromatic compounds. A key factor influencing the rate and success of these reactions is the nature of the leaving group. This guide provides an in-depth comparison of bromide and chloride as leaving groups in SNAr reactions, supported by experimental data and detailed methodologies.

In the realm of SNAr reactions, the commonly observed trend for halide leaving group ability is a reversal of that seen in aliphatic nucleophilic substitutions (SN1 and SN2). The typical reactivity order is F > Cl ≈ Br > I.[1][2][3] This counterintuitive trend arises from the unique two-step addition-elimination mechanism of SNAr reactions. The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][4][5][6] The subsequent loss of the leaving group to restore aromaticity is a fast step.[4][5][6]

The high electronegativity of the halogen plays a crucial role in stabilizing the negatively charged Meisenheimer complex through an inductive effect.[6][7] A more electronegative halogen can more effectively withdraw electron density from the ring, thereby lowering the activation energy of the rate-determining addition step.[6] Consequently, despite the carbon-fluorine bond being the strongest, fluoride is often the most reactive leaving group in SNAr reactions.[2][3]

When comparing bromide and chloride, their leaving group abilities in SNAr reactions are often found to be very similar.[1] Experimental evidence indicates that the difference in reaction rates between chloro and bromo-substituted aromatic compounds in SNAr is generally small.

Quantitative Comparison of Leaving Group Ability

The following table summarizes experimental data comparing the relative rates of reaction for different halogen leaving groups in a classic SNAr reaction.

Leaving Group (X)Relative Rate (kX/kI)
F3300
Cl~3-5
Br~3-5
I1

This data is compiled from studies on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol.[1][3][5]

As the data illustrates, while fluoride is significantly more reactive, the rates for chloride and bromide are comparable, with only a marginal difference observed.

Experimental Protocols

General Procedure for a Comparative SNAr Reaction:

The following is a representative experimental protocol for comparing the leaving group ability of bromide and chloride in an SNAr reaction.

Materials:

  • Substrate: 1-Bromo-2,4-dinitrobenzene and 1-Chloro-2,4-dinitrobenzene

  • Nucleophile: Piperidine

  • Solvent: Methanol

  • Base (if required, depending on the nucleophile): e.g., Potassium Carbonate

  • Standard for analysis (e.g., an internal standard for GC or HPLC)

Procedure:

  • Reaction Setup: In separate, dry reaction vessels, a solution of the aryl halide (1-bromo-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene) in methanol is prepared to a specific concentration (e.g., 0.1 M).

  • Initiation: The reaction is initiated by adding a measured amount of the nucleophile (piperidine), typically in a slight excess, to the aryl halide solution at a constant, controlled temperature (e.g., 25°C).

  • Monitoring: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture at regular intervals.

  • Quenching: The reaction in each aliquot is quenched, for example, by dilution with a suitable solvent or by neutralization.

  • Analysis: The concentration of the product and the remaining reactant in each aliquot is determined using an appropriate analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy. An internal standard is often used to ensure accurate quantification.

  • Data Analysis: The rate constants for the reactions with the bromo and chloro substrates are calculated from the concentration versus time data. The relative leaving group ability is then determined by the ratio of these rate constants.

Logical Relationship of SNAr Mechanism

The following diagram illustrates the general mechanism of an SNAr reaction, highlighting the key steps and the role of the leaving group.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Addition (Slow) Products Substituted Product (Ar-Nu) + Leaving Group (X⁻) Intermediate->Products Elimination (Fast)

Caption: General mechanism of an SNAr reaction.

Conclusion

For researchers engaged in the synthesis of aromatic compounds via SNAr reactions, the choice between a bromide and a chloride leaving group will likely have a minimal impact on the reaction rate. Both are significantly less reactive than fluoride but exhibit comparable reactivity to each other. The decision to use an aryl bromide or an aryl chloride may therefore be guided by other factors such as the availability and cost of the starting materials, or the potential for downstream synthetic transformations where the specific halogen may be relevant. The foundational understanding of the SNAr mechanism, particularly the rate-determining addition step, is paramount in predicting and optimizing these crucial synthetic transformations.

References

The Decisive Role of Nitro Group Positioning in the Reactivity of Dihalonitrobenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of halogenated nitroaromatic compounds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. Among these, dihalonitrobenzenes serve as versatile precursors, with their reactivity being exquisitely sensitive to the specific arrangement of substituents on the aromatic ring. This guide provides an objective comparison of how the position of the electron-withdrawing nitro group dictates the rate and feasibility of nucleophilic aromatic substitution (SNAr) reactions, supported by established mechanistic principles and experimental data.

The Mechanism: A Tale of Two Steps

Nucleophilic aromatic substitution on nitro-activated haloarenes does not proceed through a direct displacement (like an SN2 reaction) or a carbocationic pathway (like an SN1 reaction). Instead, it follows a two-step addition-elimination mechanism . The critical features of this pathway are:

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a halogen (the leaving group). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .

  • Leaving Group Elimination: The aromaticity of the ring is restored in the second step, where the leaving group (a halide ion) is expelled.

The first step, the formation of the Meisenheimer complex, is typically the slow, rate-determining step of the reaction.[1] The stability of this anionic intermediate is therefore the single most important factor governing the overall reaction rate. Electron-withdrawing groups (EWGs), such as the nitro group (-NO2), are essential as they stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.[2][3][4]

Figure 1. General mechanism for nucleophilic aromatic substitution (SNAr).

The Positional Effect: Ortho/Para Activation vs. Meta Deactivation

The activating power of the nitro group is critically dependent on its position relative to the halogen leaving group. The key distinction lies in the ability of the nitro group to participate in resonance stabilization of the Meisenheimer complex.

  • Ortho and Para Positions: When a nitro group is located ortho or para to the leaving group, it exerts a powerful activating effect.[3][4] This is because the negative charge of the anionic intermediate can be delocalized directly onto the electronegative oxygen atoms of the nitro group through resonance. This delocalization provides substantial stabilization to the intermediate, significantly lowering the activation energy of the rate-determining step and leading to a fast reaction.[2][4]

  • Meta Position: A nitro group in the meta position offers a much weaker activating effect.[3] While it can still withdraw electron density through the inductive effect (-I effect), it cannot participate in resonance stabilization of the negative charge on the ring carbons adjacent to the nucleophile.[2][3] Consequently, the Meisenheimer complex is far less stable compared to the ortho/para cases, resulting in a much higher activation energy and a dramatically slower reaction rate. Under conditions where ortho- and para-substituted isomers react readily, the meta isomer is often found to be completely unreactive.[3]

Figure 2. Comparison of resonance stabilization for para vs. meta nitro groups.

Quantitative Data Comparison

The difference in reactivity is not subtle and can be quantified by comparing the second-order rate constants (k2) for the reaction of various isomers with a given nucleophile. The following table summarizes the established principles of reactivity.

Dihalonitrobenzene Isomer ExampleNitro Group Position (relative to leaving group)Relative ReactivityReason for Reactivity
2,4-DichloronitrobenzeneOrtho and ParaVery HighStrong activation. The negative charge in the intermediate is stabilized by resonance with the nitro group.
3,4-DichloronitrobenzeneOrtho to C4-Cl, Meta to C3-ClModerateSubstitution occurs preferentially at the C4 position, which is activated by the ortho nitro group.[5] The C3 position is largely unreactive.
2,5-DichloronitrobenzeneOrtho to C2-Cl, Meta to C5-ClModerateSubstitution occurs preferentially at the C2 position, activated by the ortho nitro group.
3,5-DichloronitrobenzeneMeta to both Cl atomsVery Low (Often Inert)Weak activation. No resonance stabilization of the intermediate is possible. Only a weak inductive effect is operative.[3]

Experimental Protocol: Kinetic Analysis of an SNAr Reaction

This section provides a generalized protocol for determining the reaction kinetics of a dihalonitrobenzene with a nucleophile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the nucleophilic aromatic substitution reaction between an isomeric dihalonitrobenzene and a nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol).

Materials & Equipment:

  • Dihalonitrobenzene isomer (e.g., 2,4-dichloronitrobenzene)

  • Nucleophile solution (e.g., 0.5 M Sodium methoxide in methanol)

  • Anhydrous solvent (e.g., Methanol)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the dihalonitrobenzene isomer (e.g., 5 x 10-3 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.5 M) in the same solvent.

    • From these, prepare the final reaction solutions. For pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold) compared to the dihalonitrobenzene. A typical final concentration for the dihalonitrobenzene would be ~5 x 10-5 M.

  • Wavelength Determination:

    • Scan the UV-Vis spectrum of the starting material and the expected product separately to find an optimal wavelength (λmax) for monitoring the reaction. This should be a wavelength where the product has a strong absorbance and the starting material has a negligible absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and the desired reaction temperature (e.g., 25.0 °C).

    • Place the dihalonitrobenzene solution in a cuvette and equilibrate it in the temperature-controlled holder for several minutes.

    • Initiate the reaction by adding a small, precise volume of the concentrated nucleophile solution to the cuvette. Mix quickly and thoroughly.

    • Immediately begin recording the absorbance at fixed time intervals until the absorbance value becomes constant (indicating reaction completion).

Data Analysis:

  • Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

  • The plot should yield a straight line with a slope of -kobs.

  • The second-order rate constant (k2) is then calculated using the equation: k2 = kobs / [Nucleophile] , where [Nucleophile] is the concentration of the nucleophile in excess.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis p1 Prepare Stock Solutions (Substrate & Nucleophile) p2 Determine λmax for Product Absorbance p1->p2 e1 Equilibrate Substrate Solution to Temp p2->e1 e2 Initiate Reaction: Add Nucleophile e1->e2 e3 Record Absorbance vs. Time e2->e3 a1 Plot ln(A∞ - At) vs. Time e3->a1 a2 Determine Slope = -k_obs a1->a2 a3 Calculate k2 = k_obs / [Nuc] a2->a3

Figure 3. Workflow for the kinetic analysis of an SNAr reaction.

Conclusion

The position of the nitro group on a dihalobenzene ring is a powerful determinant of its reactivity towards nucleophiles. The ability of ortho and para nitro groups to provide direct resonance stabilization to the rate-determining Meisenheimer complex results in a profound rate acceleration. In contrast, a meta-positioned nitro group offers only weak inductive activation, rendering the substrate significantly less reactive. This fundamental principle of physical organic chemistry is essential for predicting reaction outcomes and for the rational design of synthetic pathways in drug development and materials science.

References

Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 1-Bromo-2-chloro-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-2-chloro-3,5-dinitrobenzene. Due to a lack of specific kinetic data for this substrate in the reviewed literature, this guide leverages data from structurally similar compounds to predict its reactivity and provide a framework for experimental investigation. The primary focus is on the displacement of the bromide and chloride leaving groups by common nucleophiles.

Introduction to Nucleophilic Aromatic Substitution on Halogenated Dinitrobenzenes

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry for the construction of complex aryl ethers, amines, and sulfides. The reactivity of the aryl halide is critically dependent on the nature and position of electron-withdrawing groups and the identity of the leaving group. In substrates like this compound, the two nitro groups strongly activate the benzene ring towards nucleophilic attack at the positions occupied by the halogen atoms.

The generally accepted mechanism for these reactions is the SNAr pathway, which proceeds via a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer complex. The first step, the formation of this intermediate, is typically the rate-determining step.

Comparative Kinetic Data

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C

Leaving Groupk₂ (M⁻¹s⁻¹)Relative Rate
F4.5 x 10⁻³1
Cl1.3 x 10⁻⁴0.029
Br1.0 x 10⁻⁴0.022
I2.5 x 10⁻⁵0.0056

Data extrapolated from studies on the "element effect" in SNAr reactions.[1]

Table 2: Activation Parameters for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol

Leaving GroupΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
F16.3-21.8
Cl18.1-21.5
Br18.4-21.3
I19.5-21.1

Data from studies on the "element effect" in SNAr reactions.[1]

Analysis of Comparative Data:

The data in Tables 1 and 2 illustrate the established "element effect" in SNAr reactions, where the reactivity order for halogen leaving groups is F > Cl ≈ Br > I. This is contrary to the trend observed in aliphatic SN2 reactions and is attributed to the rate-determining formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate more effectively.

For this compound, we can anticipate a competitive displacement of both bromide and chloride ions. Based on the data for 1-substituted-2,4-dinitrobenzenes, the rate of chloride displacement is expected to be slightly faster than that of bromide. However, the specific substitution pattern will also be influenced by the steric environment and the precise electronic effects of the substituents in the target molecule. It is also important to note that in some cases of dihalo-dinitrobenzenes, substitution of a nitro group has been observed, although this is generally less favorable than halogen displacement.

Proposed Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for nucleophilic substitution on this compound and a general workflow for a kinetic study of this reaction.

Caption: Proposed SNAr mechanism for the reaction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of substrate and nucleophile B Thermostat reaction vessel to desired temperature A->B C Mix reactants to initiate the reaction B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot D->E F Analyze aliquots by HPLC or UV-Vis spectroscopy E->F G Determine concentrations of reactants and products F->G H Plot concentration vs. time G->H I Calculate pseudo-first-order rate constants (k_obs) H->I J Determine second-order rate constants (k₂) I->J

Caption: General experimental workflow for a kinetic study of SNAr reactions.

Experimental Protocol

The following is a generalized protocol for conducting a kinetic study on the nucleophilic substitution of this compound.

1. Materials and Reagents:

  • This compound (substrate)

  • Nucleophile (e.g., piperidine, aniline)

  • Solvent (e.g., methanol, acetonitrile, DMSO)

  • Quenching agent (e.g., dilute acid)

  • High-purity solvents for HPLC mobile phase

2. Instrumentation:

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Thermostatted water bath or reaction block

  • Volumetric flasks, pipettes, and syringes

3. Preparation of Solutions:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Prepare a series of stock solutions of the nucleophile at different concentrations. It is advisable to use a large excess of the nucleophile to ensure pseudo-first-order kinetics.

4. Kinetic Measurements:

  • Equilibrate the stock solutions of the substrate and nucleophile to the desired reaction temperature in the thermostat.

  • Initiate the reaction by rapidly mixing known volumes of the pre-heated substrate and nucleophile solutions in a reaction vessel.

  • Monitor the progress of the reaction over time. This can be achieved by one of two methods:

    • In-situ monitoring (UV-Vis): If there is a significant difference in the UV-Vis absorbance spectra of the reactants and products, the reaction can be monitored continuously in a thermostatted cuvette.

    • Aliquot quenching (HPLC): At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a solution that stops the reaction (e.g., a dilute acid to protonate an amine nucleophile). The quenched aliquots are then analyzed by HPLC to determine the concentration of the remaining substrate and the formed products.

5. Data Analysis:

  • From the concentration versus time data, calculate the pseudo-first-order rate constant (k_obs) by plotting ln([Substrate]) versus time. The slope of this plot will be -k_obs.

  • To determine the second-order rate constant (k₂), plot k_obs versus the concentration of the nucleophile. The slope of this line will be k₂.

  • Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) using the Eyring equation.

Conclusion

While direct kinetic data for the nucleophilic substitution on this compound is currently unavailable, a comparative analysis with structurally similar compounds provides valuable insights into its expected reactivity. The provided experimental protocol offers a robust framework for researchers to conduct detailed kinetic studies on this and other related substrates. Such investigations are crucial for understanding reaction mechanisms and for the rational design of synthetic routes in drug discovery and development.

References

comparative analysis of halogen mobility in polyhalogenated nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Halogen Mobility in Polyhalogenated Nitroaromatics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of halogen mobility in polyhalogenated nitroaromatic compounds, a critical consideration in synthetic chemistry and drug development. The displacement of a halogen on an aromatic ring activated by electron-withdrawing groups, such as nitro groups, is a fundamental process in the synthesis of complex molecules. Understanding the relative reactivity of different halogens is essential for predicting reaction outcomes and optimizing synthetic routes.

The mobility of halogens in these compounds is primarily governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This process involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[1]

The SNAr Mechanism and Factors Influencing Halogen Mobility

The rate of an SNAr reaction is determined by the stability of the Meisenheimer complex, which is influenced by several factors. The most crucial of these is the initial, rate-determining attack of the nucleophile on the carbon atom bearing the halogen.[1][2] The key factors influencing the rate of halogen displacement are illustrated below.

Factors_Influencing_SNAr_Rate cluster_factors Influencing Factors cluster_process Reaction Pathway cluster_output Halogen Nature of Halogen (Electronegativity) RDS Rate-Determining Step (Nucleophilic Attack) Halogen->RDS Rate Overall Reaction Rate Nitro Position of Nitro Groups (ortho/para) Intermediate Meisenheimer Complex Stability Nitro->Intermediate Nucleophile Nature of Nucleophile (Basicity, Polarisability) Nucleophile->RDS Solvent Solvent Effects Solvent->RDS RDS->Intermediate forms RDS->Rate Product Substituted Product Intermediate->Product eliminates halide

Caption: Factors influencing the rate of Nucleophilic Aromatic Substitution (SNAr).

Quantitative Comparison of Halogen Mobility

The reactivity order for halogens in SNAr reactions is typically F > Cl ≈ Br > I.[1] This is the reverse of the trend seen in aliphatic SN2 reactions, where iodide is the best leaving group. In the SNAr mechanism, the high electronegativity of fluorine makes the attached carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate. This effect on the rate-determining nucleophilic attack step outweighs the carbon-halogen bond strength, which governs the ease of departure in the faster, second step.

The following table summarizes the relative rates of reaction for 1-halo-2,4-dinitrobenzenes with the nucleophile piperidine, demonstrating this "element effect."

Halogen (X) in 1-X-2,4-dinitrobenzeneNucleophileSolventTemperature (°C)Relative Rate Constant (kX / kI)
FPiperidineEthanol (99.8%)25~3300
ClPiperidineEthanol (95%)254.5
BrPiperidineEthanol (95%)252.4
IPiperidineEthanol (95%)251.0

Data compiled and calculated from sources indicating the fluoro group reacts 50 to 100 times faster than the chloro group, and specific rate constants for Chloro, Bromo, and Iodo derivatives.[3]

Experimental Protocol: Kinetic Analysis via Conductometry

This section details a common method for determining the reaction rates of polyhalogenated nitroaromatics with an amine nucleophile like piperidine. The reaction produces a piperidinium halide salt, leading to a change in the electrical conductivity of the solution, which can be monitored over time to determine reaction kinetics.[3]

Objective: To measure the second-order rate constants for the reaction of a 1-halo-2,4-dinitrobenzene with piperidine in ethanol.

Materials & Equipment:

  • 1-chloro-2,4-dinitrobenzene, 1-bromo-2,4-dinitrobenzene, or 1-iodo-2,4-dinitrobenzene

  • Piperidine

  • 95% Ethanol (solvent)

  • Conductivity Bridge/Meter with an appropriate conductivity cell

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the desired 1-halo-2,4-dinitrobenzene in 95% ethanol (e.g., 0.05 M).

    • Prepare a stock solution of piperidine in 95% ethanol (e.g., 0.1 M).

    • All solutions should be equilibrated to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

  • Reaction Initiation and Measurement:

    • Place a specific volume of the 1-halo-2,4-dinitrobenzene solution into the conductivity cell, ensuring the electrodes are fully submerged.

    • Place the cell in the temperature-controlled water bath and allow it to thermally equilibrate.

    • To initiate the reaction, rapidly add a stoichiometric equivalent or a defined excess of the piperidine solution to the cell and start the stopwatch simultaneously.

    • Immediately begin recording the conductivity of the solution at regular time intervals (e.g., every 30-60 seconds). Continue monitoring until the conductivity reading becomes stable, indicating the reaction is complete.

  • Data Analysis:

    • The change in conductance is proportional to the concentration of the ionic product formed.

    • The second-order rate constant (k) can be calculated using the appropriate integrated rate law for a second-order reaction. For initial concentrations [ArX]0 and [Pip]0, the equation is: kt = 1/([Pip]₀ - [ArX]₀) * ln([ArX]₀([Pip]₀ - x) / [Pip]₀([ArX]₀ - x)) where 'x' is the concentration of product at time 't', determined from the conductivity measurements.

    • A plot of the left-hand side of the equation versus time 't' should yield a straight line with a slope equal to the rate constant 'k'.

This experimental approach provides a robust method for quantifying the relative mobility of different halogens under identical reaction conditions.[3]

References

Validating the Molecular Structure of 1-Bromo-2-chloro-3,5-dinitrobenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of analytical techniques for the structural validation of 1-Bromo-2-chloro-3,5-dinitrobenzene, with a primary focus on X-ray crystallography and alternative spectroscopic methods.

While single-crystal X-ray crystallography stands as the definitive method for determining molecular structure, its application can be limited by the availability of suitable crystals. This guide, therefore, presents a comprehensive comparison, including detailed experimental protocols and data interpretation, for X-ray crystallography and a suite of powerful alternative techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Due to the current lack of publicly available single-crystal X-ray diffraction data for this compound, this guide will utilize predicted data for spectroscopic analyses to provide a practical framework for researchers.

Method Comparison

The following table summarizes the key aspects of each analytical technique for the structural validation of this compound.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Single crystal of sufficient size and quality.Unambiguous and definitive structural determination.Crystal growth can be challenging; data collection requires specialized equipment.
NMR Spectroscopy Information about the chemical environment of individual atoms (¹H and ¹³C), connectivity, and stereochemistry.5-25 mg (¹H), 20-50 mg (¹³C) dissolved in a deuterated solvent.[1]Provides detailed information about the molecular framework in solution.Does not provide direct 3D structural information like bond lengths and angles.
IR Spectroscopy Identification of functional groups present in the molecule.Small amount of solid or liquid sample.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Determination of the molecular weight and elemental composition (with high resolution).Small amount of sample in a suitable solvent or solid state.High sensitivity and accuracy in determining molecular weight.Does not provide information on the connectivity of atoms.
Elemental Analysis Determination of the percentage composition of elements (C, H, N, Br, Cl).1-3 mg of pure, dry sample.Confirms the empirical and molecular formula of the compound.Does not provide structural information.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound would be selected and mounted on a goniometer. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images would be collected as the crystal is rotated. The collected data would then be processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The structure would be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] The spectrum would be acquired on an NMR spectrometer at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample would be scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile). The sample would be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be used to generate ions. The mass-to-charge ratio of the ions would be measured by a mass analyzer (e.g., quadrupole or time-of-flight).

Elemental Analysis

A precisely weighed sample (1-3 mg) of the pure, dried compound would be combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) would be separated and quantified by a detector to determine the percentage of each element.

Predicted and Expected Data

Predicted ¹H and ¹³C NMR Data
NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H8.5 - 9.0Singlet
¹³C~150 (C-NO₂)Singlet
~148 (C-NO₂)Singlet
~135 (C-Br)Singlet
~130 (C-Cl)Singlet
~125 (C-H)Singlet
~120 (C-H)Singlet

Note: Predicted values can be obtained using software such as ACD/Labs NMR Predictor or ChemDraw.[2][3]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1585, 1500 - 1400Aromatic C=C stretch[4][5]
1550 - 1475, 1360 - 1290N-O asymmetric and symmetric stretch of nitro group
1100 - 1000C-Cl stretch
1000 - 650C-Br stretch
900 - 675C-H out-of-plane bend
Expected Mass Spectrometry Data
Ionm/z (relative abundance)
[M]⁺281/283/285 (isotope pattern for Br and Cl)
[M-NO₂]⁺235/237/239
[M-NO₂-Cl]⁺200/202
[M-NO₂-Br]⁺156
Theoretical Elemental Analysis Data for C₆H₂BrClN₂O₄
ElementTheoretical Percentage
C25.60%
H0.72%
Br28.39%
Cl12.59%
N9.95%
O22.74%

Visualizing the Workflow and Logic

To better illustrate the process of structural validation, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Ideal Method nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea final_structure Validated Structure xray->final_structure Definitive Structure nmr->final_structure ir->final_structure ms->final_structure ea->final_structure logical_relationship start Is the structure of this compound confirmed? xray_available Is a suitable single crystal available? start->xray_available perform_xray Perform Single-Crystal X-ray Diffraction xray_available->perform_xray Yes spectroscopic_methods Utilize Spectroscopic & Analytical Methods xray_available->spectroscopic_methods No structure_confirmed Structure Validated perform_xray->structure_confirmed nmr ¹H and ¹³C NMR spectroscopic_methods->nmr ir IR Spectroscopy spectroscopic_methods->ir ms Mass Spectrometry spectroscopic_methods->ms ea Elemental Analysis spectroscopic_methods->ea compare_data Compare experimental/predicted data with expected values nmr->compare_data ir->compare_data ms->compare_data ea->compare_data compare_data->structure_confirmed Consistent structure_not_confirmed Structure Not Validated compare_data->structure_not_confirmed Inconsistent

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-chloro-3,5-dinitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-2-chloro-3,5-dinitrobenzene (CAS No. 51796-81-7), a halogenated dinitroaromatic compound. Adherence to these procedures is critical due to the compound's potential hazards, including toxicity and thermal instability.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The hazards associated with similar halogenated nitroaromatic compounds suggest that this substance is likely toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene)
Eye/Face Protection Safety goggles and a face shield
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Immediately wash the affected area with plenty of soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • After ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Waste Characterization and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. This compound falls into the category of halogenated organic waste due to the presence of bromine and chlorine atoms.[4] It is imperative to not mix this waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[5]

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound from a laboratory setting.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

  • Ensure the container is clean and dry before adding any waste.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: "51796-81-7".

  • Indicate the hazards associated with the chemical (e.g., "Toxic," "Irritant").

  • Record the accumulation start date on the label.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • Store away from incompatible materials, particularly oxidizing agents.[2]

  • Given that dinitroaromatic compounds can be thermally unstable, avoid storage near heat sources.

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Important Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 51796-81-7) was not available at the time of this publication. The provided guidance is based on the chemical structure and information from SDSs of structurally similar compounds, such as 1-bromo-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene, as well as general principles for the disposal of halogenated nitroaromatic compounds. Always consult with your institution's EHS office for specific disposal requirements.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Characterize Waste: Halogenated Organic A->B Segregate C Use Designated, Compatible Waste Container B->C D Label Container Correctly: - Chemical Name & CAS - 'Hazardous Waste' - Hazards - Date C->D Seal Securely E Store in a Cool, Ventilated Secondary Containment Area D->E F Contact EHS or Licensed Waste Contractor E->F Once container is full or as per regulations G Arrange for Pickup and Compliant Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1-Bromo-2-chloro-3,5-dinitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

San Diego, CA – Researchers and drug development professionals handling 1-Bromo-2-chloro-3,5-dinitrobenzene are urged to exercise extreme caution and adhere to stringent safety protocols. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 51796-81-7), a comprehensive understanding of its potential hazards must be inferred from structurally similar chemicals. This guide provides essential safety and logistical information based on available data for related halogenated dinitroaromatic compounds, emphasizing the critical need for a conservative approach to personal protective equipment (PPE) and handling procedures.

Professionals in research, scientific, and drug development fields must recognize that compounds of this nature are generally considered hazardous. Similar chemicals, such as 1-bromo-2,4-dinitrobenzene, are known to be toxic if swallowed, in contact with skin, or if inhaled.[1] They can cause severe skin and eye irritation, and may lead to skin sensitization.[2] Therefore, a robust safety plan is paramount to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive PPE strategy is essential. This includes protection for the eyes, face, skin, and respiratory system. The following table summarizes the recommended PPE based on the analysis of safety protocols for analogous compounds.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against dust particles and potential splashes which can cause serious eye irritation or damage.[1][2]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber; consult manufacturer's compatibility charts). A flame-resistant lab coat or long-sleeved clothing is mandatory. Consider a chemical-resistant apron and boots for larger quantities or when there is a significant risk of spillage.To prevent skin contact, which can be a primary route of exposure leading to irritation, sensitization, and systemic toxicity.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood. The type of respirator (e.g., N95, N100, or a supplied-air respirator) should be selected based on a thorough risk assessment of the specific procedure and potential for airborne exposure.To prevent inhalation of the compound, which may cause respiratory tract irritation and potential systemic toxicity.[3][4]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and accidents when working with this compound. The following diagram outlines the essential steps from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_workup Perform Experimental Work-up handle_transfer->handle_workup clean_decontaminate Decontaminate Glassware & Surfaces handle_workup->clean_decontaminate Complete Experiment clean_ppe Doff PPE Correctly clean_decontaminate->clean_ppe clean_dispose Dispose of Waste in Labeled Containers clean_ppe->clean_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-3,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-3,5-dinitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.